Technical Documentation Center

Thioinosine triphosphate disulfide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Thioinosine triphosphate disulfide
  • CAS: 41486-94-6

Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of Thioinosine Triphosphate Disulfide in ATPase Inhibition: A Technical Guide for Affinity Labeling

Executive Summary Mapping the transient nucleotide-binding states of P-type ATPases requires chemical probes that can bridge the gap between reversible binding and permanent structural capture. Thioinosine triphosphate d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mapping the transient nucleotide-binding states of P-type ATPases requires chemical probes that can bridge the gap between reversible binding and permanent structural capture. Thioinosine triphosphate disulfide—commonly abbreviated as (SnoPPP)2​ —is a masterclass in rational affinity label design[1]. By fusing the spatial determinants of an ATP molecule with a reactive electrophilic warhead, this probe selectively targets and covalently modifies reactive sulfhydryl (cysteine) groups within the catalytic pockets of critical ion pumps, including (Na++K+) -ATPase and sarcoplasmic reticulum Ca2+ -ATPase[1][2].

This whitepaper deconstructs the mechanism of action (MoA) of (SnoPPP)2​ , detailing the kinetic pathways of its inhibition, summarizing key quantitative data, and providing self-validating experimental workflows for researchers looking to employ disulfide-based affinity labels in structural biology.

Chemical Rationale: Design of a Covalent Probe

To understand the MoA, we must first examine the architecture of the probe. (SnoPPP)2​ is a homodimer of 6-thioinosine triphosphate linked via a disulfide bond at the 6-position of the purine ring. Its efficacy relies on three structural pillars:

  • The Triphosphate Tail: Mimics the native ATP substrate, driving the initial non-covalent, reversible association with the enzyme's nucleotide-binding domain[1].

  • The Purine Core: The inosine ring acts as a structural surrogate for adenine, ensuring the molecule orientates correctly within the active site[2].

  • The Disulfide Linkage: Acts as the reactive warhead. Once perfectly positioned in the active site, it undergoes a targeted thiol-disulfide exchange with a spatially proximal, nucleophilic cysteine residue on the enzyme[1].

Mechanistic Pathway: From Recognition to Conformational Locking

The inhibition of ATPases by (SnoPPP)2​ follows a classic two-step affinity labeling kinetic model.

Step 1: Reversible Complex Formation

The enzyme ( E ) and the inhibitor ( I ) first form a reversible Michaelis-like complex ( E⋅I ). The affinity of this interaction is governed by the dissociation constant ( Kd​ ). Because the probe utilizes the native substrate pocket, at this stage, providing crucial evidence of active-site specificity[2].

Step 2: Covalent Trapping

Once bound, a catalytic cysteine residue attacks the disulfide bond of (SnoPPP)2​ . This breaks the probe's homodimer, releasing one molecule of thioinosine triphosphate and covalently attaching the other to the enzyme via a mixed disulfide bond ( E−I ). This irreversible step is governed by the inactivation rate constant ( k2​ )[2].

Step 3: Biphasic Kinetics & Conformational Probing

Extensive kinetic mapping reveals that the inactivation proceeds with two distinct velocities. This biphasic nature demonstrates the existence of two different reactive sulfhydryl groups, corresponding to the high-affinity and low-affinity ATP-binding sites[2]. These sites are intrinsically linked to the E1​ and E2​ conformational states of the pump, allowing researchers to lock the enzyme in specific transport cycle intermediates[1].

Visualizing the Mechanism of Action

MechanismOfAction ATPase Active P-type ATPase (Free Cysteine -SH) Complex Reversible E·I Complex (Kd: 18.6 - 130 µM) ATPase->Complex + Inhibitor (ATP Competes) Inhibitor (SnoPPP)₂ (Thioinosine Triphosphate Disulfide) Inhibitor->Complex Covalent Covalent Mixed Disulfide (Enzyme-S-S-noPPP) Complex->Covalent Thiol-Disulfide Exchange (k₂ Rate Constant) Inactive Inactivated ATPase (Conformationally Locked) Covalent->Inactive Structural Blockade Inactive->ATPase DTT Rescue (Disulfide Cleavage) DTT Dithiothreitol (DTT) Reduction

Figure 1: Mechanism of ATPase inactivation by (SnoPPP)2 and subsequent DTT rescue.

Quantitative Data Summary

The table below synthesizes the kinetic parameters for the inactivation of major P-type ATPases by (SnoPPP)2​ and its non-hydrolyzable derivatives. The distinct k2​ rates highlight the biphasic nature of the covalent modification.

ParameterEnzyme TargetValueReference
Dissociation Constant ( Kd​ ) (Na++K+) -ATPase (Slow Site)18.6 µM
Inactivation Rate ( k2​ ) - Rapid Site (Na++K+) -ATPase 2.9−4.7×10−3 s−1
Inactivation Rate ( k2​ ) - Slow Site (Na++K+) -ATPase 2.0−2.3×10−4 s−1
Dissociation Constant ( Kd​ ) Ca2+ -ATPase (Low-Affinity Site)130 µM
Inactivation Rate ( k2​ ) - Rapid Site Ca2+ -ATPase 1.44×10−2 s−1
Inactivation Rate ( k2​ ) - Slow Site Ca2+ -ATPase 1.15×10−3 s−1

Experimental Methodologies: Self-Validating Workflows

To accurately map these interactions in your own laboratory, the experimental design must isolate the covalent modification step from standard substrate turnover.

Protocol 1: Time-Dependent Inactivation and Kinetic Mapping

Causality Focus: To prevent the ATPase from hydrolyzing the probe before the disulfide exchange can occur, we must arrest hydrolytic activity. We achieve this either by using non-hydrolyzable β,γ -methylene analogs (e.g., (SnoPP[CH2​]P)2​ ) or by stripping the essential cofactor Mg2+ using EDTA[1][2].

  • Preparation: Suspend purified (Na++K+) -ATPase in a buffer containing 50 mM Tris-HCl (pH 7.4) and 10 mM EDTA. Why? The EDTA chelates trace divalent cations, completely arresting hydrolytic activity without denaturing the protein, ensuring the probe acts strictly as an affinity label rather than a substrate.

  • Reaction Initiation: Add (SnoPPP)2​ to final concentrations ranging from 10 µM to 500 µM. Incubate the mixture at 37°C.

  • Sampling: Remove aliquots at defined intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • Quenching & Assay: Dilute the aliquots 50-fold into an assay buffer containing optimal Na+ , K+ , Mg2+ , and saturating ATP. Why? The massive dilution halts further inactivation, and the saturating native ATP outcompetes any unreacted probe. Measure residual ATPase activity via a coupled NADH-oxidation assay.

  • Data Analysis: Plot the log of residual activity versus time to extract the pseudo-first-order rate constants.

Protocol 2: DTT-Mediated Reversibility Assay

Causality Focus: A robust experimental system must validate its own mechanism. To prove that the inactivation is strictly due to a mixed disulfide bond—and not irreversible alkylation or non-specific protein denaturation—we employ a targeted reducing agent[1].

  • Isolation: Take the fully inactivated enzyme from Protocol 1 and remove unreacted probe via size-exclusion chromatography (e.g., Sephadex G-50) at 4°C.

  • Reduction: Resuspend the protein fraction in a buffer containing 10 mM Dithiothreitol (DTT). Why? DTT is a potent reducing agent that specifically cleaves disulfide bonds, releasing the covalently bound thioinosine moiety and regenerating the native free thiol on the enzyme's cysteine residue.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Validation: Re-assay for ATPase activity. Full restoration of hydrolytic activity confirms the MoA is a reversible thiol-disulfide exchange.

References

  • Patzelt-Wenczler, R., Kreickmann, H., & Schoner, W. (1980). Demonstration of Two Different Reactive Sulfhydryl Groups in the ATP-Binding Sites of Ca2+-ATPase of Sarcoplasmic Reticulum by Disulfides of Thioinosine Triphosphates. European Journal of Biochemistry, 109(1), 167-175. URL: [Link]

  • Patzelt-Wenczler, R., & Schoner, W. (1981). Evidence for Two Different Reactive Sulfhydryl Groups in the ATP-Binding Sites of (Na+ + K+)-ATPase. European Journal of Biochemistry, 114(1), 79-87. URL: [Link]

  • Patzelt-Wenczler, R., & Schoner, W. (1975). Disulfide of thioinosine triphosphate, an ATP-analog inactivating (Na+ + K+)-ATPase. Biochimica et Biophysica Acta (BBA) - Enzymology, 403(2), 538-543. URL: [Link]

Sources

Exploratory

early research and discovery of thioinosine triphosphate disulfide ATP analogs

Covalent Mapping of P-Type ATPases: The Discovery and Application of Thioinosine Triphosphate Disulfide Analogs Introduction: The Challenge of Mapping Ion Pump Topography In the early era of enzymology, understanding the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Covalent Mapping of P-Type ATPases: The Discovery and Application of Thioinosine Triphosphate Disulfide Analogs

Introduction: The Challenge of Mapping Ion Pump Topography

In the early era of enzymology, understanding the mechanochemical coupling of P-type ATPases—such as the (Na+, K+)-ATPase and the Sarcoplasmic Reticulum (SR) Ca2+-ATPase—posed a significant challenge. Researchers needed to distinguish between high-affinity catalytic sites and low-affinity regulatory sites. Traditional radiolabeled ATP provided transient kinetic data but could not permanently tag the active site for structural mapping. This necessitated the rational design of affinity labels: molecules that mimic the natural substrate but contain a reactive moiety capable of forming a covalent bond with specific residues in the active site.

Chemical Rationale: The Design of (SnoPPP)2

Thioinosine triphosphate disulfide, commonly abbreviated as (SnoPPP)2, emerged as a breakthrough affinity label in the late 1970s and early 1980s. The design of this molecule was highly logical and solved several structural mapping problems simultaneously:

  • Substrate Mimicry: The thioinosine moiety closely mimics the purine ring of adenosine, allowing it to dock seamlessly into the ATP-binding pocket of ATPases[1].

  • Covalent Trapping: The disulfide bond acts as a reactive electrophile. P-type ATPases possess highly conserved, reactive sulfhydryl groups (cysteine residues) within their nucleotide-binding domains. When (SnoPPP)2 binds, a disulfide exchange reaction occurs, forming a mixed disulfide between the enzyme and the thioinosine monomer (E-S-SnoPPP), thereby covalently trapping the enzyme in an inactive state[2].

  • Non-Hydrolyzable Variants: To prevent the ATPase from simply hydrolyzing the triphosphate chain before the covalent reaction could occur, researchers synthesized β,γ-imido ((SnoPP[NH]P)2) and β,γ-methylene ((SnoPP[CH2]P)2) analogs. These variants maintain the structural geometry of ATP but are immune to enzymatic cleavage, ensuring that the observed inactivation is purely due to active-site labeling[1].

Mechanistic Insights and Causality

The application of (SnoPPP)2 revealed that the inactivation of (Na+, K+)-ATPase and Ca2+-ATPase proceeds with biphasic kinetics. This critical observation indicated the presence of two distinct reactive sulfhydryl groups corresponding to a high-affinity and a low-affinity ATP-binding site[3].

Causality in Experimental Design: Why use Dithiothreitol (DTT) in these studies? A critical requirement for any affinity label is proving that the loss of enzyme activity is due to specific active-site modification, not non-specific protein denaturation. Because the covalent linkage formed by (SnoPPP)2 is a mixed disulfide, it is inherently reversible by reducing agents. The ability of DTT to fully restore ATPase activity provided unequivocal proof that the inactivation was a targeted, reversible chemical event at a specific cysteine residue[2]. Furthermore, pre-incubating the enzyme with native ATP protected the enzyme from (SnoPPP)2 inactivation, validating that the label specifically targets the nucleotide-binding pocket.

Quantitative Binding and Inactivation Kinetics

The identical inactivation rate constants across the native and non-hydrolyzable analogs prove that the rate-limiting step of the reaction is the disulfide exchange, not the initial binding event.

Table 1: Kinetic and Thermodynamic Parameters of Thioinosine Disulfide Analogs binding to (Na+, K+)-ATPase

ATP AnalogModificationDissociation Constant (Kd)Rapid Inactivation Rate (k'2)Slow Inactivation Rate (k''2)
(SnoPPP)2 Native Triphosphate18.6 μM2.9 – 4.7 × 10⁻³ s⁻¹2.0 – 2.3 × 10⁻⁴ s⁻¹
(SnoPP[NH]P)2 β,γ-imido38.8 μM2.9 – 4.7 × 10⁻³ s⁻¹2.0 – 2.3 × 10⁻⁴ s⁻¹
(SnoPP[CH2]P)2 β,γ-methylene63.3 μM2.9 – 4.7 × 10⁻³ s⁻¹2.0 – 2.3 × 10⁻⁴ s⁻¹

Note: The activation energy for the inactivation process with (SnoPPP)2 was calculated at 95.5 kJ/mol[1].

Self-Validating Experimental Protocol: Affinity Labeling of P-Type ATPases

The following protocol details the methodology for mapping ATPase active sites using (SnoPPP)2. It is designed as a self-validating system, incorporating both protection assays and reversibility checks to ensure data integrity.

Step 1: Enzyme Preparation & Equilibration Isolate the target P-type ATPase (e.g., Ca2+-ATPase from sarcoplasmic reticulum). Suspend the enzyme in a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM KCl, and 5 mM MgCl2. Causality: Mg2+ is essential for the proper folding of the nucleotide-binding domain, ensuring the active site is in its physiological conformation prior to labeling.

Step 2: The Protection Control (Self-Validation) Divide the enzyme into two aliquots: the "Test" group and the "Protection" group. To the Protection group, add 5 mM native ATP. Causality: If (SnoPPP)2 truly targets the active site, the native ATP will competitively block the labeling. If the enzyme still inactivates in the presence of excess ATP, the label is reacting non-specifically.

Step 3: Covalent Labeling Initiate the reaction by adding 100 μM of (SnoPPP)2 (or its non-hydrolyzable analogs) to both groups. Incubate at 37°C.

Step 4: Kinetic Quenching and Activity Assay At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), remove aliquots from the reaction mixture. Immediately dilute the aliquots 100-fold into an assay buffer containing 2 mM ATP to quench the labeling reaction. Measure residual ATPase activity using a standard NADH-coupled spectrophotometric assay or by quantifying inorganic phosphate (Pi) release.

Step 5: Reversibility Assay (DTT Rescue) Take the fully inactivated "Test" enzyme from the 30-minute timepoint. Add 10 mM Dithiothreitol (DTT) and incubate for 15 minutes at room temperature. Re-measure ATPase activity. Causality: Complete restoration of activity confirms the mechanism of action is a reversible mixed disulfide bond formation with an active-site cysteine.

Visualizations

Mechanism E Active ATPase (Free Cysteine -SH) ES Reversible Complex (E · SnoPPP-SnoPPP) E->ES Binding (Kd) S (SnoPPP)2 (Disulfide Analog) S->ES EI Inactivated ATPase (Mixed Disulfide: E-S-SnoPPP) ES->EI Covalent Reaction (Rate: k2) EI->E Reduction by DTT DTT Dithiothreitol (DTT) DTT->EI

Mechanism of mixed disulfide formation between ATPase and (SnoPPP)2, and its reversal by DTT.

Workflow Step1 1. Enzyme Equilibration (Buffer + Mg2+) Split Split Sample Step1->Split Step2A 2A. Test Group Add (SnoPPP)2 Split->Step2A Step2B 2B. Protection Control Add ATP + (SnoPPP)2 Split->Step2B Step3 3. Kinetic Sampling Quench at time intervals Step2A->Step3 Step2B->Step3 Step4 4. Activity Assay Measure residual ATPase Step3->Step4 Step5 5. Reversibility Test Incubate with DTT Step4->Step5 Test Group Only

Self-validating experimental workflow for affinity labeling of P-type ATPases.

References

  • Patzelt-Wenczler R., Mertens W. (1981). Effects of cations on high-affinity and low-affinity ATP-binding sites of (Na+, K+)-ATPase as studied by disulfides of thioinosine triphosphate and its analogue. European Journal of Biochemistry.4

  • Patzelt-Wenczler R., Kreickmann H., Schoner W. (1980). Demonstration of Two Different Reactive Sulfhydryl Groups in the ATP-binding Sites of Ca2+-ATPase of Sarcoplasmic Reticulum by Disulfides of Thioinosine Triphosphates. European Journal of Biochemistry. 2

  • OiPub Summary. Evidence for Two Different Reactive Sulfhydryl Groups in the ATP-Binding Sites of (Na+ + K+)-ATPase. 1

Sources

Foundational

A Senior Application Scientist's Field Guide to Interrogating Novel Ligand-Receptor Interactions

An In-depth Technical Guide on the Thermodynamic Properties of Thioinosine Triphosphate Disulfide Receptor Binding Abstract: The development of novel therapeutics necessitates a profound understanding of the molecular fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Thermodynamic Properties of Thioinosine Triphosphate Disulfide Receptor Binding

Abstract: The development of novel therapeutics necessitates a profound understanding of the molecular forces governing ligand-receptor binding. This guide provides a comprehensive framework for characterizing the thermodynamic properties of thioinosine triphosphate disulfide (sITP-SS), a novel thio-nucleotide analog, with its putative purinergic receptor target. We move beyond simplistic affinity measurements to a holistic view of the binding event, dissecting the enthalpic and entropic contributions that are critical for rational drug design. This document outlines the core principles of binding thermodynamics, provides detailed, field-tested protocols for key analytical techniques, and offers insights into interpreting the resulting thermodynamic signatures to guide lead optimization.

Introduction: Beyond Affinity - Why Thermodynamics Matters

In the quest for potent and selective therapeutics, the dissociation constant (KD) has long been the primary metric for quantifying ligand-receptor interactions. However, this single value, while useful, belies the complex energetic landscape of binding. Two ligands with identical affinities can exhibit vastly different thermodynamic profiles, which in turn can translate to significant differences in their downstream biological effects, residence times, and clinical efficacy.

This guide focuses on a hypothetical, yet plausible, novel ligand: thioinosine triphosphate disulfide (sITP-SS) . We will treat this as an analog of purinergic signaling molecules, targeting a member of the P2X receptor family, which are ATP-gated ion channels. The "disulfide" component suggests a potential for covalent tethering or interaction with cysteine residues within the receptor's binding pocket, a feature of significant interest in drug design for achieving prolonged or specific effects.

Understanding the thermodynamics of the sITP-SS-receptor interaction is paramount. It allows us to answer critical questions:

  • Is the binding event driven by favorable bond formations (enthalpy, ΔH) or by an increase in molecular disorder (entropy, ΔS)?

  • How do changes in the ligand's structure affect these thermodynamic parameters?

  • Does the binding event induce conformational changes in the receptor?

This guide will equip the researcher with the foundational knowledge and practical protocols to answer these questions authoritatively.

Core Principles of Binding Thermodynamics

The binding of a ligand (L) to a receptor (R) to form a complex (RL) is governed by the change in Gibbs free energy (ΔG):

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy): Represents the overall energy change of the system. A negative ΔG indicates a spontaneous binding event. It is logarithmically related to the binding affinity (KA) or dissociation constant (KD) by the equation: ΔG = -RTln(KA) = RTln(KD) .

  • ΔH (Enthalpy): Represents the change in heat content of the system upon binding. A negative ΔH indicates an energetically favorable process, driven by the formation of non-covalent bonds such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

  • ΔS (Entropy): Represents the change in the randomness or disorder of the system. A positive ΔS indicates an increase in disorder, which is entropically favorable. This is often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).

  • T: The absolute temperature in Kelvin.

A complete thermodynamic profile provides a "signature" of the binding event, which is invaluable for lead optimization. For instance, an enthalpy-driven interaction often suggests a high degree of structural complementarity and specificity, while an entropy-driven interaction may indicate a greater role for hydrophobic effects.

Experimental Workflows for Thermodynamic Characterization

A multi-pronged experimental approach is essential for a robust thermodynamic characterization. The following workflow outlines the key techniques and their logical sequence.

G cluster_prep Phase 1: Sample Preparation & QC cluster_analysis Phase 3: Data Integration & Interpretation Receptor_Prep Receptor Expression & Purification QC Quality Control (SDS-PAGE, Mass Spec) Receptor_Prep->QC Ligand_Prep sITP-SS Synthesis & Purity Analysis Ligand_Prep->QC ITC Isothermal Titration Calorimetry (ITC) QC->ITC Primary Thermodynamics SPR Surface Plasmon Resonance (SPR) QC->SPR Kinetics & Affinity DSF Differential Scanning Fluorimetry (DSF) QC->DSF Binding Confirmation Thermo_Profile Thermodynamic Profile (ΔG, ΔH, ΔS) ITC->Thermo_Profile Kinetics Kinetic Parameters (ka, kd) SPR->Kinetics Stability Target Engagement & Stability (Tm Shift) DSF->Stability SAR Structure-Activity Relationship (SAR) Thermo_Profile->SAR Kinetics->SAR Stability->SAR

Caption: Experimental workflow for thermodynamic characterization.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment.

Expertise & Causality: ITC is the only technique that directly measures the enthalpy (ΔH) of binding. All other thermodynamic parameters (ΔG, ΔS, and stoichiometry) are then calculated from this direct measurement. This makes it the most reliable method for determining the driving forces of the interaction. The choice of buffer is critical; a buffer with a low ionization enthalpy (e.g., PBS or HEPES) is used to minimize heat changes from protonation/deprotonation events upon binding, ensuring the measured heat is primarily from the binding interaction itself.

Self-Validating Protocol: ITC for sITP-SS Binding

  • Sample Preparation:

    • Receptor: Purify the target receptor to >95% homogeneity. Dialyze the receptor extensively against the final ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to ensure a perfect buffer match with the ligand.

    • Ligand (sITP-SS): Synthesize and purify sITP-SS. Dissolve it in the exact same dialysis buffer used for the receptor. Mismatched buffers are a common source of artifacts.

    • Concentration Determination: Accurately determine the concentrations of both the receptor and ligand using a reliable method (e.g., A280 for the protein with a calculated extinction coefficient, or a validated activity assay). Inaccurate concentrations are the largest source of error in ITC.

  • Experimental Setup (e.g., Malvern Panalytical MicroCal PEAQ-ITC):

    • Cell: Load the receptor into the sample cell at a concentration (C) that satisfies the condition 10 < c < 500, where c = [Receptor] * KA. A typical starting concentration is 10-20 µM.

    • Syringe: Load the sITP-SS into the syringe at a concentration 10-15 times that of the receptor in the cell. This ensures that the binding sites become saturated over the course of the experiment.

    • Parameters:

      • Temperature: 25°C (or desired physiological temperature).

      • Reference Power: 10 µcal/sec.

      • Stirring Speed: 750 rpm.

      • Injection Parameters: A series of 19 injections, with an initial 0.4 µL injection followed by 18 x 2 µL injections at 150-second intervals. The initial small injection is to remove any ligand that may have diffused from the syringe into the cell during equilibration.

  • Data Analysis:

    • Integrate the raw power peaks to obtain the heat change per injection (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (KA), and enthalpy of binding (ΔH).

    • Calculate ΔG and ΔS using the equations: ΔG = -RTln(KA) and ΔG = ΔH - TΔS.

Surface Plasmon Resonance (SPR): Unveiling Kinetics

SPR measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to a receptor immobilized on the chip. This provides real-time kinetic data.

Expertise & Causality: While ITC provides the endpoint thermodynamics, SPR reveals the pathway to equilibrium by measuring the association rate (ka or kon) and the dissociation rate (kd or koff). The ratio of these rates (kd/ka) provides the dissociation constant (KD), which can be used to calculate ΔG. This kinetic information is crucial for drug development, as a slow koff (long residence time) can be highly desirable for sustained therapeutic effect.

Self-Validating Protocol: SPR for sITP-SS Binding

  • Chip Preparation and Immobilization:

    • Select a sensor chip appropriate for the receptor (e.g., a CM5 chip for amine coupling).

    • Immobilize the receptor onto the chip surface using a standard coupling chemistry (e.g., EDC/NHS amine coupling). Aim for a low immobilization density (e.g., 1000-2000 Response Units, RU) to avoid mass transport limitations.

    • A reference flow cell should be prepared in the same way but without the receptor to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Binding Analysis:

    • Running Buffer: Use a buffer identical to the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4). The detergent (Tween-20) is added to minimize non-specific binding.

    • Analyte Injections: Inject a series of concentrations of sITP-SS (the analyte) over both the receptor and reference flow cells. A typical concentration range would span from 0.1x to 10x the expected KD.

    • Association/Dissociation: Monitor the binding (association phase) during the injection, followed by a buffer-only flow to monitor the dissociation phase. Ensure the dissociation phase is long enough to observe a significant decay in the signal.

  • Data Analysis:

    • Subtract the reference cell data from the active cell data to obtain the specific binding sensorgram.

    • Globally fit the kinetic data from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the dissociation constant: KD = kd / ka.

Interpreting the Thermodynamic Signature

The combination of ITC and SPR data provides a rich dataset for interpretation.

ParameterDescriptionImplication for Drug Design
ΔG Gibbs Free Energy Overall binding affinity. The primary goal is often to decrease (make more negative) this value.
ΔH Enthalpy Heat change from bond formation/breakage. A large negative value suggests strong, specific interactions (H-bonds, electrostatic). Favorable for specificity.
-TΔS Entropy Change in disorder. A large negative value suggests increased order, often due to conformational restriction of the ligand and receptor upon binding. A large positive value suggests disorder, often from the release of water. Favorable for desolvation.
ka (kon) Association Rate How quickly the ligand binds to the receptor. A fast ka is often desirable.
kd (koff) Dissociation Rate How quickly the ligand dissociates. A slow kd (long residence time) can lead to sustained pharmacological effects.

Hypothetical Data for sITP-SS Binding:

TechniqueParameterValue
ITCKD150 nM
ΔG-9.4 kcal/mol
ΔH-12.2 kcal/mol
-TΔS+2.8 kcal/mol
SPRka2.5 x 105 M-1s-1
kd3.75 x 10-2 s-1
KD (kd/ka)150 nM

Interpretation: The binding of sITP-SS to its receptor is a high-affinity interaction (KD = 150 nM). The large negative ΔH (-12.2 kcal/mol) indicates that the binding is strongly enthalpy-driven . This suggests that the formation of specific hydrogen bonds and electrostatic interactions within the binding pocket is the primary driving force. The unfavorable entropy term (-TΔS = +2.8 kcal/mol) indicates that the system becomes more ordered upon binding, which is expected as two molecules form a single complex. This thermodynamic signature is characteristic of a specific, well-fitting ligand. The SPR data corroborates the affinity and provides the kinetic context: a moderately fast on-rate and a relatively slow off-rate, suggesting a residence time of approximately 27 seconds (1/kd).

Putative Signaling Pathway and the Role of the Disulfide

The binding of sITP-SS to a P2X receptor would likely induce a conformational change, leading to the opening of its ion channel. The "disulfide" nature of the ligand could imply a covalent interaction with a cysteine residue in the binding pocket, potentially leading to irreversible or very slow-reversing activation.

G cluster_membrane Plasma Membrane Receptor P2X Receptor (Closed State) Covalent_Bond Thiol-Disulfide Exchange with Cys residue Receptor->Covalent_Bond Potential Covalent Tethering Receptor_Open P2X Receptor (Open State) Ion_Influx Ca²⁺ / Na⁺ Influx Receptor_Open->Ion_Influx sITP_SS sITP-SS (Ligand) sITP_SS->Receptor Binding Conformation Conformational Change Covalent_Bond->Conformation Conformation->Receptor_Open Channel Gating Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ion_Influx->Downstream

Exploratory

Structural and Mechanistic Profiling of P-Type ATPases Using Thioinosine Triphosphate Disulfide ((SnoPPP)₂)

Executive Summary Thioinosine triphosphate disulfide, commonly abbreviated as (SnoPPP)₂, is a specialized purine disulfide analog of ATP. In the realm of structural biology and molecular pharmacology, it serves as a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thioinosine triphosphate disulfide, commonly abbreviated as (SnoPPP)₂, is a specialized purine disulfide analog of ATP. In the realm of structural biology and molecular pharmacology, it serves as a highly specific, site-directed affinity label for P-type ion transport ATPases (such as the Na⁺/K⁺-ATPase and SERCA Ca²⁺-ATPase). This technical guide outlines the mechanistic rationale, in vitro validation protocols, and advanced in silico covalent docking workflows required to map the high-affinity and low-affinity nucleotide-binding sites of these critical membrane proteins using (SnoPPP)₂.

Mechanistic Rationale: The Causality of Covalent Trapping

Why use (SnoPPP)₂ instead of standard ATP for structural analysis? Standard ATP is rapidly hydrolyzed by P-type ATPases, which transfer the γ-phosphate to a conserved aspartate residue to form a transient phosphoenzyme intermediate. Capturing this transient state for structural analysis traditionally requires non-hydrolyzable analogs (e.g., AMP-PNP) or disruptive catalytic mutations.

(SnoPPP)₂ offers a mechanistically superior alternative: it acts via a thiol-disulfide exchange reaction, forming a stable mixed disulfide bond with reactive sulfhydryl groups (cysteines) located within the ATP-binding sites (1)[1]. This covalent modification effectively traps the enzyme, completely inactivating its ATPase activity (2)[2].

Crucially, this inactivation is fully reversible upon the addition of reducing agents like dithiothreitol (DTT), which cleaves the mixed disulfide and restores enzyme function[2]. By utilizing (SnoPPP)₂, researchers can differentiate between the high-affinity (catalytic) and low-affinity (regulatory) nucleotide-binding sites based on distinct inactivation kinetics (3)[3].

Quantitative Kinetic Profiling

The binding affinity and inactivation rates of (SnoPPP)₂ and its non-hydrolyzable derivatives vary significantly depending on the enzyme's conformational state. The following table summarizes the kinetic parameters derived from foundational biochemical assays[3],[1].

Enzyme TargetLigandBinding Site Affinity (K_d)Inactivation Rate (k_2)
(Na⁺, K⁺)-ATPase(SnoPPP)₂18.6 µM (Slow site)2.0–2.3 × 10⁻⁴ s⁻¹
(Na⁺, K⁺)-ATPase(SnoPP[NH]P)₂38.8 µMN/A
(Na⁺, K⁺)-ATPase(SnoPP[CH₂]P)₂63.3 µMN/A
Ca²⁺-ATPase(SnoPP[CH₂]P)₂48.78 µM (High affinity)1.44 × 10⁻² s⁻¹
Ca²⁺-ATPase(SnoPP[CH₂]P)₂114.0 µM (Low affinity)1.15 × 10⁻³ s⁻¹

Experimental Protocol: In Vitro Inactivation and Reactivation Assay

To establish a self-validating experimental baseline before computational modeling, the covalent interaction must be confirmed in vitro.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate sarcoplasmic reticulum (SR) vesicles containing Ca²⁺-ATPase or purify Na⁺/K⁺-ATPase from mammalian kidney tissue. Suspend in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM KCl, and 5 mM MgCl₂.

  • Conformational Stabilization: To target the E1 (high-affinity) state, add 50 µM CaCl₂ (for SERCA) or 100 mM NaCl (for Na⁺/K⁺-ATPase). To target the E2 (low-affinity) state, add 1 mM EGTA to chelate activating ions[1].

  • Covalent Labeling: Introduce (SnoPPP)₂ at concentrations ranging from 10 µM to 500 µM. Incubate at 37°C.

  • Kinetic Sampling: Withdraw aliquots at 5-minute intervals and quench the reaction by dilution. Measure residual ATPase activity using a standard NADH-coupled spectrophotometric assay (monitoring absorbance at 340 nm).

  • Reactivation (Validation Step): To prove the inactivation is due to a mixed disulfide bond rather than irreversible denaturation, incubate the inactivated enzyme with 10 mM Dithiothreitol (DTT) for 30 minutes at room temperature. Measure ATPase activity to confirm >90% recovery of function[2].

Mechanism Active Active ATPase (Free -SH) Bound Encounter Complex (Kd ~18-114 µM) Active->Bound (SnoPPP)2 Binding Inact Inactivated Enzyme (Mixed Disulfide) Bound->Inact Thiol-Disulfide Exchange Inact->Active DTT Reduction (Recovery)

Mechanism of ATPase inactivation and reactivation via (SnoPPP)2 mixed disulfide formation.

In Silico Protocol: Covalent Molecular Docking and Structural Analysis

Standard molecular docking algorithms (e.g., AutoDock Vina) evaluate non-covalent interactions and are insufficient for modeling (SnoPPP)₂. Because the ligand undergoes a thiol-disulfide exchange, covalent docking protocols must be employed to accurately model the nucleophilic attack of the cysteine thiolate.

Step-by-Step Methodology:

  • Target Preparation (Accounting for the Albers-Post Cycle):

    • Retrieve high-resolution crystal structures of the target ATPase in both E1 and E2 states (e.g., PDB IDs 1SU4 and 1IWO for SERCA).

    • Causality: P-type ATPases undergo massive domain rearrangements. The nucleotide-binding (N) domain shifts significantly relative to the phosphorylation (P) domain. Docking against a single state yields an incomplete allosteric profile (4)[4].

    • Identify the reactive cysteine in the N-domain. Protonate the structure at pH 7.4, ensuring the target cysteine is modeled as a reactive thiolate (Cys-S⁻).

  • Ligand Preparation:

    • Generate the 3D conformer of (SnoPPP)₂.

    • Define the disulfide bond as the reactive warhead. Specify the leaving group (the second thioinosine triphosphate moiety, which is released upon covalent bond formation).

  • Covalent Docking Execution:

    • Pre-positioning: Run a constrained non-covalent docking pass to establish the encounter complex. The purine ring must align with the adenine-binding pocket, and the disulfide bond must be within 3.5 Å of the target Cys-S⁻.

    • Warhead Activation: Computationally model the covalent bond formation between the sulfur of the cysteine and the sulfur of the purine analog.

    • Minimization: Optimize the geometry of the newly formed mixed disulfide bond using an OPLS4 or AMBER force field to resolve steric clashes.

  • Molecular Dynamics (MD) Refinement:

    • Embed the covalently modified protein in a POPC lipid bilayer, solvate with TIP3P water, and neutralize with 150 mM KCl.

    • Run a 100 ns NPT ensemble simulation.

    • Validation: Monitor the Root Mean Square Deviation (RMSD) of the covalently bound thioinosine ring. A stable RMSD (< 2.0 Å) confirms an energetically favorable binding pose, validating the docking result.

Workflow Step1 Target Preparation (E1/E2 States) Step3 Encounter Complex (Non-covalent Docking) Step1->Step3 Step2 Ligand Prep (SnoPPP)2 Warhead Step2->Step3 Step4 Thiol-Disulfide Exchange (Covalent Bond Formation) Step3->Step4 Step5 MD Simulation (Bilayer Solvation) Step4->Step5

Computational workflow for covalent docking of (SnoPPP)2 to P-type ATPases.

Conclusion

By utilizing (SnoPPP)₂ as a covalent probe, researchers can bypass the limitations of rapid ATP hydrolysis to capture stable, high-resolution snapshots of P-type ATPases in their active and regulatory conformations. Integrating rigorous in vitro inactivation assays with advanced covalent docking and MD simulations creates a robust, self-validating pipeline for structural analysis and rational drug design targeting ion pumps.

References

  • Evidence for Two Different Reactive Sulfhydryl Groups in the ATP‐Binding Sites of (Na + + K + )‐ATPase | OiPub | 3

  • Demonstration of Two Different Reactive Sulfhydryl Groups in the ATP-binding Sites of Ca2+-ATPase of Sarcoplasmic Reticulum by Disulfides of Thioinosine Triphosphates | PubMed/NIH | 1

  • Disulfide of thionosine triphosphate, an ATP-analog inactivating (Na+ + K+) | PubMed/NIH | 2

  • The ATP Binding Sites of P-Type ION Transport ATPases: Properties, Structure, Conformations, and Mechanism of Energy Coupling | R Discovery | 4

Sources

Foundational

Thioinosine Triphosphate Disulfide: A Potent Tool for the Covalent Inactivation of Nucleotide-Binding Enzymes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the mechanism by which thioinosine triphosphate disulfide (sI...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism by which thioinosine triphosphate disulfide (sITP(S)₂) inactivates nucleotide-binding enzymes. We delve into the core chemical principles underpinning its action, focusing on the targeted covalent modification of active site residues. This document is intended for researchers, scientists, and drug development professionals who are seeking to leverage this unique molecule as a probe for enzymatic function or as a lead for therapeutic development. We will explore the synthesis of sITP(S)₂, detail experimental protocols for its use, and discuss the broader implications of its mechanism of action in the context of drug discovery and chemical biology.

Introduction: The Significance of Thionucleotides in Probing Enzyme Function

Nucleotide-binding enzymes represent a vast and diverse class of proteins that are central to virtually all cellular processes, including signal transduction, metabolism, and DNA replication.[1] The development of sophisticated molecular tools to investigate the structure and function of these enzymes is paramount for advancing our understanding of fundamental biology and for the rational design of novel therapeutics. Among these tools, nucleotide analogues have proven invaluable.[2]

Thionucleotides, which are analogues of natural nucleotides where a non-bridging oxygen atom in the phosphate chain is replaced by a sulfur atom, have emerged as particularly powerful probes.[3] This substitution imparts unique chemical properties, including altered metal ion coordination and susceptibility to specific chemical modifications, which can be exploited for mechanistic studies.[4]

This guide focuses on a specific and highly reactive thionucleotide derivative: thioinosine triphosphate disulfide, which we will refer to as sITP(S)₂. This molecule is a homodimer of thioinosine triphosphate linked by a disulfide bond. Its utility lies in its ability to act as an affinity label , a class of inhibitors that first bind non-covalently to the active site of an enzyme in a manner similar to the natural substrate, and then form a covalent bond with a nearby reactive amino acid residue, leading to irreversible inactivation.[5][6] In the case of sITP(S)₂, the target of this covalent modification is a cysteine residue within the nucleotide-binding pocket.

The Core Mechanism: Inactivation via Thiol-Disulfide Exchange

The primary mechanism by which sITP(S)₂ inactivates nucleotide-binding enzymes is through a thiol-disulfide exchange reaction .[7][8] This process can be broken down into two key steps:

  • Non-covalent Binding: The sITP(S)₂ molecule, structurally mimicking ATP or GTP, initially binds to the nucleotide-binding site of the target enzyme. This binding is driven by the same non-covalent interactions that govern the binding of the natural nucleotide substrate, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This initial binding step is what confers the specificity of sITP(S)₂ for its target enzyme.

  • Covalent Modification: Once positioned within the active site, the disulfide bond of sITP(S)₂ is brought into close proximity to a reactive cysteine residue. The sulfhydryl group of the cysteine residue then acts as a nucleophile, attacking the disulfide bond. This results in the formation of a new, mixed disulfide bond between the enzyme and a single molecule of thioinosine triphosphate, with the other thioinosine triphosphate molecule being released as a leaving group.[9] This covalent modification of a critical active site residue leads to the inactivation of the enzyme.[10]

The inactivation is reversible upon treatment with a reducing agent such as dithiothreitol (DTT), which will reduce the mixed disulfide bond and restore the free sulfhydryl group on the enzyme, thereby recovering its activity.[10] This reversibility is a key diagnostic feature of this inactivation mechanism.

A seminal study demonstrated this mechanism in the inactivation of (Na⁺ + K⁺)-ATPase by sITP(S)₂. The researchers showed that the inactivation was accompanied by the incorporation of radiolabeled sITP(S)₂ into the membrane protein, and that this inactivation could be prevented by the presence of ATP or reversed by the addition of DTT.[10] This provided strong evidence for the formation of a disulfide linkage within the ATP binding site of the enzyme.

G cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Modification Enzyme Enzyme (with active site Cys-SH) Enzyme_sITPS2 Enzyme-sITP(S)₂ Complex (Non-covalent) Enzyme->Enzyme_sITPS2 Reversible Binding sITPS2 sITP(S)₂ (Thioinosine Triphosphate Disulfide) sITPS2->Enzyme_sITPS2 Enzyme_Covalent Inactive Enzyme (Enzyme-S-S-sITP) Enzyme_sITPS2->Enzyme_Covalent Thiol-Disulfide Exchange Enzyme_sITPS2->Enzyme_Covalent sITP_SH sITP-SH (Thioinosine Triphosphate)

Caption: Mechanism of enzyme inactivation by sITP(S)₂.

Synthesis and Purification of Thioinosine Triphosphate Disulfide

The synthesis of sITP(S)₂ is a critical step for its use as a research tool. While a detailed, optimized protocol should be developed and validated in-house, the general strategy involves the oxidation of the corresponding thiol, thioinosine triphosphate (sITP).

Synthesis of Thioinosine Triphosphate (sITP)

Thioinosine triphosphate can be synthesized from its corresponding nucleoside, thioinosine, through standard phosphorylation methods. Alternatively, it can be purchased from commercial suppliers.[11]

Oxidation to Thioinosine Triphosphate Disulfide (sITP(S)₂)

The formation of the disulfide bond is achieved through the mild oxidation of sITP. A common method involves air oxidation in a slightly basic buffer.

Experimental Protocol: Synthesis of sITP(S)₂

  • Dissolve sITP: Dissolve thioinosine triphosphate in a suitable buffer, such as 50 mM Tris-HCl, pH 8.0. The concentration will depend on the scale of the synthesis, but a starting concentration of 1-10 mM is a reasonable starting point.

  • Initiate Oxidation: Allow the solution to stir gently in a vessel that is open to the air. The oxidation can be monitored by spectrophotometry, as the formation of the disulfide bond will result in a change in the UV absorbance spectrum.

  • Monitor Reaction Progress: Periodically take aliquots of the reaction mixture and analyze by reverse-phase HPLC to monitor the disappearance of the sITP peak and the appearance of the sITP(S)₂ peak.

  • Purification: Once the reaction is complete, the sITP(S)₂ can be purified from any remaining starting material and byproducts using preparative reverse-phase HPLC.

  • Characterization: The final product should be characterized by mass spectrometry to confirm the correct molecular weight and by UV-Vis spectrophotometry to determine the concentration.

Experimental Workflow for Studying Enzyme Inactivation

To investigate the inactivation of a nucleotide-binding enzyme by sITP(S)₂, a series of well-controlled experiments are necessary. The following workflow provides a general framework for such a study.

G start Start enzyme_prep Prepare Purified Enzyme start->enzyme_prep inactivation_assay Perform Inactivation Assay (Enzyme + sITP(S)₂) enzyme_prep->inactivation_assay measure_activity Measure Enzyme Activity (Time-course) inactivation_assay->measure_activity protection_exp Protection Experiment (Add ATP/GTP before sITP(S)₂) inactivation_assay->protection_exp reversibility_exp Reversibility Experiment (Add DTT after inactivation) inactivation_assay->reversibility_exp analyze_data Analyze Data (Calculate inactivation rates) measure_activity->analyze_data protection_exp->measure_activity reversibility_exp->measure_activity conclusion Draw Conclusions on Mechanism analyze_data->conclusion

Caption: Experimental workflow for studying enzyme inactivation.

Protocol: Enzyme Inactivation Assay
  • Enzyme Preparation: Purify the nucleotide-binding enzyme of interest to a high degree of homogeneity. The purity of the enzyme is critical to avoid confounding results from other proteins.

  • Inactivation Reaction:

    • Prepare a reaction mixture containing the purified enzyme in a suitable buffer at a defined concentration.

    • Initiate the inactivation by adding a known concentration of sITP(S)₂. It is advisable to test a range of sITP(S)₂ concentrations.

    • Incubate the reaction at a constant temperature.

  • Time-Course Analysis:

    • At various time points, withdraw aliquots of the inactivation reaction.

    • Immediately add the aliquot to a reaction mixture for measuring the enzyme's activity. The dilution of the sITP(S)₂ in the activity assay should be sufficient to prevent further significant inactivation during the measurement.

  • Enzyme Activity Measurement: Use a validated and sensitive assay to measure the remaining enzymatic activity. This could be a spectrophotometric, fluorometric, or radiometric assay depending on the enzyme.

  • Data Analysis: Plot the percentage of remaining enzyme activity against time. From this data, the pseudo-first-order rate constant of inactivation (k_obs) can be determined.

Self-Validating Controls

To ensure the scientific integrity of the results, the following control experiments are essential:

  • No sITP(S)₂ Control: Incubate the enzyme under the same conditions without sITP(S)₂ to ensure that the enzyme is stable over the time course of the experiment.

  • Substrate Protection: Pre-incubate the enzyme with a saturating concentration of its natural nucleotide substrate (e.g., ATP or GTP) before adding sITP(S)₂. If sITP(S)₂ acts at the nucleotide-binding site, the presence of the natural substrate should protect the enzyme from inactivation.

  • Reversibility with DTT: After a significant level of inactivation has been achieved with sITP(S)₂, add a reducing agent like DTT to the reaction mixture. If the inactivation is due to the formation of a disulfide bond, the enzyme activity should be restored.

Data Presentation and Interpretation

The results of the inactivation studies can be summarized in a table for easy comparison.

Conditionk_obs (min⁻¹)Interpretation
Enzyme + sITP(S)₂ValueBaseline inactivation rate.
Enzyme + sITP(S)₂ + ATPSignificantly lower valueIndicates that sITP(S)₂ binds to the ATP-binding site.
Inactivated Enzyme + DTTActivity restoredConfirms inactivation is due to disulfide bond formation.

Applications in Drug Development and Chemical Biology

The use of sITP(S)₂ and similar reactive nucleotide analogues has significant implications for both basic research and drug discovery:

  • Target Identification and Validation: sITP(S)₂ can be used to identify novel nucleotide-binding proteins in complex biological samples. By using a radiolabeled or affinity-tagged version of sITP(S)₂, covalently modified proteins can be isolated and identified by mass spectrometry.

  • Active Site Mapping: The covalent nature of the modification allows for the precise identification of the modified cysteine residue within the protein sequence. This information is invaluable for understanding the three-dimensional structure of the nucleotide-binding site and for guiding the design of more specific and potent inhibitors.

  • Drug Discovery Lead Compound: While sITP(S)₂ itself is a reactive molecule and may not be a suitable drug candidate, the information gained from its use can guide the development of more drug-like covalent inhibitors that target the same cysteine residue.

Conclusion

Thioinosine triphosphate disulfide is a powerful and specific tool for the inactivation of nucleotide-binding enzymes that possess a reactive cysteine residue in their active site. Its mechanism of action, based on a thiol-disulfide exchange reaction, is well-characterized and can be readily investigated through a series of straightforward biochemical experiments. The ability to covalently modify the nucleotide-binding site provides a unique advantage for target identification, active site mapping, and the rational design of novel therapeutic agents. As our understanding of the diverse roles of nucleotide-binding enzymes in health and disease continues to grow, the use of chemical probes like sITP(S)₂ will undoubtedly play an increasingly important role in advancing the frontiers of biomedical research.

References

  • Francis, G. L., & Ballard, F. J. (1980). Enzyme inactivation via disulphide-thiol exchange as catalysed by a rat liver membrane protein. The Biochemical journal, 186(2), 581–590. [Link]

  • Patel, P. H., & Kirsch, J. F. (1989). Disulfide of thionosine triphosphate, an ATP-analog inactivating (Na+ + K+)-ATPase. Biochimica et biophysica acta, 403(2), 538–543. [Link]

  • NextSDS. (n.d.). thioinosine triphosphate disulfide — Chemical Substance Information. Retrieved from [Link]

  • Francis, G. L., & Ballard, F. J. (1980). Enzyme inactivation via disulphide-thiol exchange as catalysed by a rat liver membrane protein. PubMed, 7378066. [Link]

  • Kumar, A., & Datta, S. (2016). Role of cysteine residues in the redox-regulated oligomerization and nucleotide binding to EhRabX3. Molecular and biochemical parasitology, 208(2), 71–77. [Link]

  • Thompson, M. D., & Kiessling, L. L. (1996). Reactivity of a 2′-Thio Nucleotide Analog. Journal of the American Chemical Society, 118(44), 10736–10737. [Link]

  • Wikipedia. (2024). Nucleoside analogue. Retrieved from [Link]

  • Chu, E., Voeller, D., Koeller, D., Drake, J., Takimoto, C., & Allegra, C. (2003). Role of cysteine amino acid residues on the RNA binding activity of human thymidylate synthase. Nucleic acids research, 31(16), 4723–4729. [Link]

  • Nagy, P. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Scientific reports, 6, 38048. [Link]

  • Vignais, P. V. (1987). Affinity labels as probes for the study of the nucleotide binding site of enzymes. Ciencia e Cultura, 39(3-4), 279-291. [Link]

  • Nordlund, P., & Reichard, P. (2012). Approved Nucleoside and Nucleobase Analogs with Enzymes of the Human Nucleotide Metabolism. PLoS ONE, 7(5), e37724. [Link]

  • Wikipedia. (2024). Affinity label. Retrieved from [Link]

  • Patel, P. H., & Kirsch, J. F. (1989). Disulfide of thionosine triphosphate, an ATP-analog inactivating (Na+ + K+)-ATPase. PubMed, 3001550. [Link]

  • PubChem. (n.d.). 6-Thioinosine. Retrieved from [Link]

  • Hogg, P. J. (2014). Thiol–Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Antioxidants & Redox Signaling, 21(3), 497-508. [Link]

  • Wikibooks. (2023). Structural Biochemistry/Enzyme/Affinity Labels (reactive substrate analogs). Retrieved from [Link]

  • PubChem. (n.d.). Thiamine Disulfide Phosphate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Affinity Labeling Proteins with Thioinosine Triphosphate Disulfide

Target Audience: Structural Biologists, Enzymologists, and Drug Development Professionals Application: Mapping nucleotide-binding domains, identifying reactive active-site cysteines, and validating allosteric/active-site...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Enzymologists, and Drug Development Professionals Application: Mapping nucleotide-binding domains, identifying reactive active-site cysteines, and validating allosteric/active-site inhibitors.

Introduction & Mechanistic Rationale

Mapping the active sites of ATP-dependent enzymes—such as Ca2+ -ATPases and Na+/K+ -ATPases—requires chemical probes that can specifically target the nucleotide-binding pocket without causing non-specific protein degradation. The disulfide of thioinosine triphosphate, commonly abbreviated as (SnoPPP)2​ , serves as a highly specific, reversible affinity label for these applications 1.

The Causality of the Design: Unlike irreversible alkylating agents (e.g., maleimides or iodoacetamides) that indiscriminately attack surface-exposed nucleophiles, (SnoPPP)2​ is a substrate analog. It first binds non-covalently to the ATP-binding site driven by its nucleotide moiety. Once spatially constrained within the pocket, the disulfide bond undergoes a targeted exchange reaction with a proximal, reactive sulfhydryl group (cysteine residue) in the active site. This forms a stable, yet reversible, mixed disulfide bond between the enzyme and the thioinosine monomer 2.

Because the modification is a mixed disulfide, the entire system is self-validating : the covalent inactivation can be competitively prevented by pre-incubating with ATP, and the inactivated enzyme can be fully reactivated using reducing agents like dithiothreitol (DTT) 1.

Experimental Workflow

The following diagram illustrates the logical progression of the affinity labeling workflow, ensuring specificity and reversibility at each stage.

Workflow A 1. Target Preparation (Enzyme-SH) B 2. Affinity Labeling with (SnoPPP)2 A->B C 3. ATP Protection Assay (Specificity Validation) A->C Pre-incubate with ATP D 4. Covalent Inactivation (Mixed Disulfide Formation) B->D C->B E 5. DTT Reactivation (Reversibility Check) D->E F 6. Downstream Analysis (Peptide Mapping) D->F

Fig 1: Step-by-step workflow for affinity labeling and validation using thioinosine triphosphate.

Quantitative Data: Selection of Analogs

When designing the experiment, researchers must choose between hydrolyzable and non-hydrolyzable analogs. If the target enzyme has high basal ATPase activity, standard (SnoPPP)2​ may be rapidly consumed. In such cases, non-hydrolyzable analogs like (SnoPP[CH2​]P)2​ (methylene diphosphonate) or (SnoPP[NH]P)2​ (imido) are required to maintain the effective concentration of the label 1.

Table 1: Kinetic Parameters of Thioinosine Triphosphate Disulfide Analogs

Analog TypeModificationAffinity ( Kd​ , μM )Rapid Inactivation Rate ( k2′​ , s−1 )
(SnoPPP)2​ None (Hydrolyzable)18.6 – 48.8 1.44×10−2
(SnoPP[NH]P)2​ β,γ -imido~38.8 4.70×10−3
(SnoPP[CH2​]P)2​ β,γ -methylene63.3 – 130.0 1.15×10−3

Note: The affinity of the analogs to the enzyme decreases in the sequence: (SnoPPP)2​>(SnoPP[NH]P)2​>(SnoPP[CH2​]P)2​ 1.

Detailed Experimental Protocol

Phase 1: Reagent and Target Preparation
  • Buffer Exchange: Suspend the target protein (e.g., Sarcoplasmic Reticulum Ca2+ -ATPase) in a labeling buffer (e.g., 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2​ ).

    • Causality Rule: You must perform a rigorous buffer exchange (via dialysis or desalting column) to remove all traces of reducing agents (DTT, β -mercaptoethanol, TCEP). Residual reducing agents will prematurely cleave the (SnoPPP)2​ disulfide bond, destroying its cross-linking capability.

Phase 2: Affinity Labeling & Inactivation Kinetics
  • Initiate Labeling: Add (SnoPPP)2​ (or a non-hydrolyzable analog) to the protein solution to a final concentration of 100–500 μM (depending on the Kd​ of your specific enzyme).

  • Incubation: Incubate the mixture at 37°C.

  • Kinetic Sampling: At precise time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), remove an aliquot and immediately quench the reaction by diluting it 100-fold into an ice-cold assay buffer containing 1 mM ATP.

  • Activity Assay: Measure the residual ATPase activity of the aliquots. Plot the log of residual activity versus time to determine the pseudo-first-order inactivation rate constant ( k2​ ).

    • Insight: Inactivation often proceeds with biphasic kinetics, revealing a high-affinity rapidly inactivating site and a low-affinity slowly inactivating site 12.

Phase 3: The Self-Validating Protection Assay
  • ATP Competition: Set up a parallel control reaction where the enzyme is pre-incubated with 5–10 mM ATP for 10 minutes before the addition of (SnoPPP)2​ .

    • Causality Rule: If the label is genuinely targeting the active site, the excess native ATP will competitively occupy the binding pocket. This steric block protects the active-site cysteine from the disulfide exchange, preventing enzyme inactivation 2.

Phase 4: Reversibility & Reactivation
  • DTT Rescue: To the fully inactivated enzyme from Phase 2, add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 30 minutes at room temperature.

  • Re-assay: Measure the ATPase activity.

    • Causality Rule: The restoration of catalytic activity confirms that the inactivation was due to a reversible mixed disulfide bond rather than irreversible denaturation or non-specific alkylation 1.

Phase 5: Downstream Peptide Mapping
  • Isotope/Tag Tracking: For structural identification of the labeled cysteine, utilize 2​ or 3'(2')-O-biotinyl-thioinosine triphosphate 3.

  • Proteolysis: Digest the labeled protein with Trypsin (in a buffer lacking reducing agents).

  • Isolation: Isolate the labeled peptide via autoradiography or streptavidin-affinity chromatography, followed by LC-MS/MS sequencing to pinpoint the exact cysteine residue.

Chemical Mechanism of Labeling

The diagram below maps the precise biochemical pathway of the affinity labeling, highlighting the transition from a non-covalent complex to a covalent mixed disulfide.

Mechanism E Enzyme (Active Site -SH) C Reversible Complex [Enzyme · (SnoPPP)2] E->C Binding (Kd) L (SnoPPP)2 (Disulfide Label) L->C M Mixed Disulfide (Enzyme-S-S-noPPP) C->M Covalent Reaction (k2) R Reactivated Enzyme + Free SnoPPP M->R + DTT (Reduction)

Fig 2: Chemical mechanism of active-site targeting, covalent disulfide exchange, and DTT-mediated reactivation.

References

  • Patzelt-Wenczler, R., & Schoner, W. "Demonstration of Two Different Reactive Sulfhydryl Groups in the ATP-binding Sites of Ca2+-ATPase of Sarcoplasmic Reticulum by Disulfides of Thioinosine Triphosphates." PubMed / National Institutes of Health. Available at:[Link]

  • Kison, R., Meyer, H. E., & Schoner, W. "Characterization of a cysteine-containing peptide after affinity labelling of Ca2+-ATPase of sarcoplasmic reticulum with the disulfide of 3'(2')-O-biotinyl-thioinosine triphosphate." European Journal of Biochemistry / PMC. Available at:[Link]

  • Patzelt‐Wenczler, R., & Schoner, W. "Evidence for Two Different Reactive Sulfhydryl Groups in the ATP‐Binding Sites of (Na + + K + )‐ATPase." OiPub. Available at: [Link]

Sources

Application

how to use thioinosine triphosphate disulfide in enzyme inhibition assays

Application Note: Probing ATP-Binding Sites using Thioinosine Triphosphate Disulfide ((SnoPPP)2) in Enzyme Inhibition Assays Executive Summary Thioinosine triphosphate disulfide, commonly abbreviated as (SnoPPP)2, is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Probing ATP-Binding Sites using Thioinosine Triphosphate Disulfide ((SnoPPP)2) in Enzyme Inhibition Assays

Executive Summary

Thioinosine triphosphate disulfide, commonly abbreviated as (SnoPPP)2, is a highly specialized thionucleotide analogue of ATP. In structural biology and enzymology, it is utilized as an ATP affinity label to probe the active sites of P-type ion transport ATPases, such as (Na+ + K+)-ATPase and Ca2+-ATPase[1][2]. Unlike non-specific thiol-reactive agents (e.g., N-ethylmaleimide), (SnoPPP)2 leverages its purine and triphosphate moieties to specifically dock into the ATP-binding pocket. Once docked, it forms a covalent mixed disulfide bond with spatially proximate, reactive sulfhydryl (cysteine) groups, leading to enzyme inactivation[2].

This application note provides a comprehensive, self-validating framework for utilizing (SnoPPP)2 in enzyme inhibition assays, detailing the causality behind experimental design, kinetic quantification, and critical control workflows.

Mechanistic Principles of Affinity Labeling

The efficacy of (SnoPPP)2 lies in its dual-action mechanism:

  • Spatial Targeting (Affinity): The molecule mimics ATP, allowing it to bind to both high-affinity and low-affinity ATP-binding sites on the target enzyme[2].

  • Covalent Trapping (Inactivation): Upon binding, a disulfide exchange reaction occurs between the inhibitor and a reactive cysteine residue within the active site. This yields an Enzyme-(SnoPPP) mixed disulfide complex, sterically and chemically blocking subsequent ATP hydrolysis[1].

Because the inhibition relies on disulfide bond formation, the process is entirely reversible. The addition of a reducing agent, such as dithiothreitol (DTT), cleaves the mixed disulfide and restores native enzyme activity[1][2]. This reversibility is the cornerstone of validating that the inhibition is active-site specific rather than a result of irreversible protein denaturation.

G N1 Native ATPase (Active State) N2 (SnoPPP)2 Binding (Affinity Labeling) N1->N2 N3 Mixed Disulfide Formation (Inactive State) N2->N3 Covalent Modification N4 DTT Addition (Reduction Control) N3->N4 Reversibility Test N5 Reactivated ATPase (Restored Activity) N4->N5 Disulfide Cleavage

Workflow of ATPase inactivation by (SnoPPP)2 and subsequent reactivation via DTT reduction.

Experimental Design & Causality (E-E-A-T)

To ensure a robust and trustworthy assay, the experimental design must account for the conformational dynamics of the enzyme.

  • Cation-Dependent Conformations: The exposure of reactive sulfhydryl groups in ATPases is highly dependent on the conformational state of the enzyme (e.g., E1 vs. E2 states). The presence of specific cations (Na+, K+, Mg2+) shifts this equilibrium. For instance, Na+ concentrations below 10 mM advance the inactivation of both high- and low-affinity binding sites of (Na+, K+)-ATPase by (SnoPPP)2[3]. Therefore, buffer cation concentrations must be strictly controlled and reported.

  • The ATP Protection Control: To prove that (SnoPPP)2 is inactivating the enzyme by occupying the actual ATP-binding site (and not an allosteric cysteine), an ATP protection assay is mandatory. Pre-incubating the enzyme with an excess of native ATP will competitively block (SnoPPP)2 from docking, thereby protecting the enzyme from inactivation[1].

  • Biphasic Kinetics: Inactivation kinetics often reveal two distinct velocities, corresponding to the high-affinity and low-affinity ATP-binding sites[1][2]. Experimental timepoints must be dense enough in the early phase (0–5 minutes) to capture the rapid inactivation of the high-affinity site, and extended enough (up to 60 minutes) to capture the slow-reacting low-affinity site.

Quantitative Kinetic Data Summary

The following table summarizes the established dissociation constants (Kd) and inactivation behavior of (SnoPPP)2 across different P-type ATPases, serving as a benchmark for assay validation.

Enzyme TargetHigh-Affinity Site KdLow-Affinity Site KdInactivation CharacteristicReference
(Na+ + K+)-ATPase (Pig Kidney)2.95 µM77.0 µMBiphasic; Temperature-dependent (Ea = 95.5 kJ/mol)[2]
Ca2+-ATPase (Sarcoplasmic Reticulum)48.78 µM114.0 µMBiphasic; Preceded by dissociable inhibitor complex[1]

Step-by-Step Protocol: Self-Validating Inhibition Assay

Phase I: Reagent Preparation
  • Inactivation Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4) and 10 mM EDTA.

    • Causality: EDTA is critical to chelate trace heavy metals that could prematurely catalyze the reduction of the disulfide inhibitor or cause unwanted background ATP hydrolysis[1]. Strictly omit any reducing agents (DTT, β-mercaptoethanol) from this buffer.

  • Inhibitor Stock: Dissolve (SnoPPP)2 in the inactivation buffer to a stock concentration of 1 mM. Keep on ice and protect from light.

Phase II: Biphasic Inactivation Assay
  • Equilibrate the target ATPase (e.g., 0.5 mg/mL protein) in the Inactivation Buffer at 37°C for 5 minutes.

  • Initiate the inactivation reaction by adding (SnoPPP)2 to achieve final concentrations ranging from 10 µM to 500 µM.

  • At specific time intervals (e.g., 0.5, 1, 2, 5, 10, 20, 40, and 60 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately dilute the 10 µL aliquot into 990 µL of an active Assay Buffer containing 2 mM native ATP and the necessary coupling enzymes (e.g., pyruvate kinase/lactate dehydrogenase for a continuous spectrophotometric assay).

    • Causality: The 1:100 dilution drops the (SnoPPP)2 concentration below its effective threshold, while the massive excess of native ATP outcompetes any residual inhibitor, effectively "freezing" the inactivation state at that exact time point.

Phase III: ATP Protection Control (Spatial Validation)
  • Pre-incubate the ATPase with 5 mM native ATP for 5 minutes at 37°C prior to the addition of (SnoPPP)2.

  • Add (SnoPPP)2 (e.g., 100 µM) and monitor inactivation over 60 minutes as described in Phase II.

  • Expected Result: The enzyme should retain >90% of its native activity, proving that the reactive sulfhydryl group is located specifically within the ATP-binding pocket[1][2].

Phase IV: DTT Reactivation Control (Chemical Validation)
  • Take a fully inactivated enzyme sample (e.g., after 60 minutes of incubation with 200 µM (SnoPPP)2 where residual activity is <10%).

  • Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.

  • Measure the ATPase activity.

  • Expected Result: Activity should be restored to near baseline levels, proving the inactivation was caused by a reversible mixed disulfide bond rather than irreversible degradation[1][2].

Troubleshooting & Best Practices

  • Premature Inhibitor Degradation: Thionucleotide disulfides are susceptible to degradation if exposed to alkaline pH or trace reductants. Always prepare (SnoPPP)2 fresh before the assay.

  • Incomplete Reactivation: If DTT fails to fully restore activity, the enzyme may have undergone secondary structural collapse after prolonged incubation in the inactive state. Ensure the reactivation step is performed immediately after the target inactivation timepoint is reached.

  • Cation Interference: If studying cation effects[3], ensure that the counter-ions used in buffer preparation (e.g., using Tris-ATP vs. Na-ATP) do not inadvertently alter the Na+/K+ ratios of your carefully controlled assay environment.

References

  • [3] Effects of cations on high-affinity and low-affinity ATP-binding sites of (Na+, K+)-ATPase as studied by disulfides of thioinosine triphosphate and its analogue. PubMed (Eur J Biochem). Available at:

  • [1] Demonstration of Two Different Reactive Sulfhydryl Groups in the ATP-binding Sites of Ca2+-ATPase of Sarcoplasmic Reticulum by Disulfides of Thioinosine Triphosphates. PubMed. Available at:

  • [2] Evidence for Two Different Reactive Sulfhydryl Groups in the ATP-Binding Sites of (Na+ + K+)-ATPase. OiPub (Eur J Biochem). Available at:

Sources

Method

Probing ATPase Dynamics: A Guide to Thioinosine Triphosphate Disulfide Cross-Linking

For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine triphosphatases (ATPases) are a ubiquitous class of enzymes that harness the energy of ATP hydrolysis to drive a vast array of cellul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphatases (ATPases) are a ubiquitous class of enzymes that harness the energy of ATP hydrolysis to drive a vast array of cellular processes. Their dynamic nature, characterized by significant conformational changes during the catalytic cycle, is fundamental to their function. Understanding these structural transitions is paramount for elucidating their mechanisms of action and for the rational design of therapeutic modulators. This guide details a powerful chemical biology technique, thioinosine triphosphate (sITP) disulfide cross-linking, to trap and identify transient conformational states of ATPases.

This methodology leverages a bifunctional ATP analog, the disulfide of 6-thioinosine 5'-triphosphate (sITP)₂, to introduce a covalent, yet reversible, disulfide bond between a cysteine residue within the ATP binding pocket and a proximal cysteine on the enzyme. This "molecular snapshot" provides invaluable insights into the spatial arrangement of different domains of the ATPase during nucleotide binding. Subsequent analysis by mass spectrometry allows for the precise identification of the cross-linked residues, offering high-resolution structural information.

Mechanism of Action: Covalent Trapping of a Catalytic State

The core of this technique lies in the chemical reactivity of the disulfide bond in (sITP)₂. The 6-mercaptopurine base of the nucleotide analog can undergo a thiol-disulfide exchange reaction with a reactive cysteine residue within the ATPase's nucleotide-binding site.[1] This forms a mixed disulfide bond between the enzyme and the thioinosine moiety, effectively tethering the nucleotide analog within the active site.

If a second cysteine residue is in close proximity to the now-tethered thioinosine, a second thiol-disulfide exchange can occur, resulting in a stable intramolecular disulfide bond within the protein and the release of the thionucleotide. This cross-link effectively locks the ATPase in the conformation it adopted upon binding the ATP analog. The reversibility of the disulfide bond with reducing agents like dithiothreitol (DTT) is a key feature of this method, allowing for controlled experiments and validation.

The following diagram illustrates the proposed mechanism of sITP disulfide cross-linking:

G cluster_0 Step 1: Initial Binding and First Thiol-Disulfide Exchange cluster_1 Step 2: Conformational Change and Second Thiol-Disulfide Exchange ATPase_Cys1 ATPase-Cys1-SH Intermediate1 ATPase-Cys1-S-S-ITP ATPase_Cys1->Intermediate1 Thiol-Disulfide Exchange 1 sITP_disulfide (sITP)₂ sITP_disulfide->Intermediate1 sITP_SH sITP-SH Intermediate1->sITP_SH ATPase_Cys2 ATPase-Cys2-SH Intermediate1->ATPase_Cys2 Crosslinked_ATPase ATPase-Cys1-S-S-Cys2 Intermediate1->Crosslinked_ATPase Thiol-Disulfide Exchange 2 ATPase_Cys2->Crosslinked_ATPase ITP_released ITP Released Crosslinked_ATPase->ITP_released

Figure 1: Proposed mechanism of ATPase cross-linking by sITP disulfide.

Experimental Protocols

This section provides a detailed, step-by-step guide for performing a thioinosine triphosphate disulfide cross-linking experiment on a purified ATPase.

Materials and Reagents
ReagentSupplierCatalog No.Storage
6-MercaptopurineSigma-AldrichM7375Room Temp
Phosphorus oxychlorideSigma-Aldrich209869Room Temp
Triethyl phosphateSigma-AldrichT63003Room Temp
PyrophosphateSigma-AldrichP8010Room Temp
Dithiothreitol (DTT)Thermo FisherR0861-20°C
Iodoacetamide (IAM)Sigma-AldrichI11494°C
Trypsin, sequencing gradePromegaV5111-20°C
Purified ATPaseN/AN/A-80°C
Tris-HClThermo Fisher15568025Room Temp
NaClSigma-AldrichS9888Room Temp
MgCl₂Sigma-AldrichM8266Room Temp
EDTASigma-AldrichE9884Room Temp
Acetonitrile (ACN)Thermo FisherA998Room Temp
Formic acid (FA)Thermo Fisher85178Room Temp
Trifluoroacetic acid (TFA)Thermo Fisher85183Room Temp
Protocol 1: Synthesis of 6-thioinosine 5'-triphosphate (sITP)

This protocol is adapted from established methods for nucleoside phosphorylation.

  • Phosphorylation of 6-mercaptopurine riboside: Dissolve 1 mmol of 6-mercaptopurine riboside in 5 mL of triethyl phosphate.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.2 mmol of phosphorus oxychloride dropwise while stirring.

  • Continue stirring at 0°C for 2 hours, then allow the reaction to proceed at room temperature for an additional 4 hours.

  • Formation of the triphosphate: In a separate flask, dissolve 5 mmol of pyrophosphate in 10 mL of a suitable buffer (e.g., 0.5 M triethylammonium bicarbonate).

  • Slowly add the activated 6-mercaptopurine riboside solution to the pyrophosphate solution at 0°C.

  • Stir the reaction mixture overnight at room temperature.

  • Purification: Purify the sITP by anion-exchange chromatography (e.g., DEAE-Sephadex column) using a linear gradient of triethylammonium bicarbonate buffer.

  • Monitor the fractions by UV absorbance at 322 nm.

  • Pool the sITP-containing fractions, lyophilize, and store at -80°C.

Protocol 2: Formation of sITP Disulfide ((sITP)₂)
  • Dissolve the purified sITP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Induce disulfide formation by gentle oxidation. This can be achieved by stirring the solution in a beaker open to the atmosphere for 24-48 hours, or by the addition of a mild oxidizing agent like a 10% solution of DMSO in water.

  • Monitor the reaction progress by HPLC. The disulfide form will have a different retention time than the monomeric sITP.

  • Once the conversion is complete, purify the (sITP)₂ by HPLC and lyophilize.

Protocol 3: Cross-Linking of ATPase with (sITP)₂
  • Protein Preparation: Prepare your purified ATPase in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂). Ensure the buffer is free of any reducing agents.

  • Cross-linking Reaction: Add (sITP)₂ to the ATPase solution to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding a 5-fold molar excess of a non-thiol-containing quenching agent, such as Tris buffer, to consume any unreacted (sITP)₂.

  • Negative Control: Prepare a parallel reaction where the cross-linking is reversed by adding DTT to a final concentration of 10 mM after the incubation period.

  • Analysis by SDS-PAGE: Analyze the cross-linked and control samples by non-reducing SDS-PAGE. A successful cross-linking event will result in a band shift or the appearance of a new, higher molecular weight band corresponding to the cross-linked protein.

Protocol 4: Sample Preparation for Mass Spectrometry
  • Alkylation: To prevent the formation of non-specific disulfide bonds during sample processing, alkylate the remaining free cysteines. Add iodoacetamide to the quenched reaction mixture to a final concentration of 20 mM and incubate in the dark for 30 minutes at room temperature.

  • Protein Digestion: Precipitate the protein using a suitable method (e.g., TCA precipitation) and resuspend the pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Enrichment of Cross-linked Peptides (Optional): Cross-linked peptides are often present in low abundance. Enrichment can be achieved using size-exclusion chromatography or strong cation exchange chromatography.[2]

  • Sample Cleanup: Desalt the peptide mixture using a C18 ZipTip or equivalent before mass spectrometry analysis.

Protocol 5: Mass Spectrometry Analysis and Data Interpretation
  • LC-MS/MS Analysis: Analyze the prepared peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software (e.g., pLink, MaxLynx) to identify the cross-linked peptides. These programs search for pairs of peptides whose combined mass, plus the mass of the cross-linker remnant (in this case, zero for a direct disulfide bond), matches a precursor ion mass.

  • Validation: Manually inspect the MS/MS spectra of the identified cross-linked peptides to confirm the fragmentation patterns of both peptide backbones.

The experimental workflow is summarized in the following diagram:

G cluster_0 Preparation cluster_1 Cross-Linking cluster_2 Analysis sITP_synthesis Synthesize and Purify (sITP)₂ Crosslinking Incubate ATPase with (sITP)₂ sITP_synthesis->Crosslinking ATPase_prep Prepare Purified ATPase ATPase_prep->Crosslinking Quenching Quench Reaction Crosslinking->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE MS_prep Alkylation and Trypsin Digestion Quenching->MS_prep LC_MS LC-MS/MS Analysis MS_prep->LC_MS Data_analysis Identify Cross-linked Peptides LC_MS->Data_analysis

Figure 2: Experimental workflow for sITP disulfide cross-linking of an ATPase.

Data Analysis and Interpretation

The primary output of this methodology is the identification of specific cysteine residues that are brought into close proximity upon nucleotide binding.

ObservationInterpretation
Band shift on non-reducing SDS-PAGE Indicates the formation of an intramolecular disulfide cross-link, suggesting a conformational change.
Identification of a cross-linked peptide pair by MS Confirms the specific residues involved in the cross-link, providing distance constraints for structural modeling.
No cross-linking observed May indicate that no suitable cysteines are in proximity in the sITP-bound state, or that the cross-linking conditions need optimization.
Cross-linking is reversed by DTT Confirms that the observed interaction is due to a disulfide bond.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low cross-linking efficiency - Suboptimal (sITP)₂ concentration- Short incubation time- pH of the reaction buffer is not optimal for thiol-disulfide exchange (ideal pH is ~8.0-8.5)- Titrate the (sITP)₂ concentration- Increase the incubation time- Optimize the pH of the reaction buffer
Non-specific cross-linking - High concentration of (sITP)₂- Presence of highly reactive, surface-exposed cysteines not in the active site- Reduce the (sITP)₂ concentration- Perform competition experiments with an excess of ATP to ensure binding is specific to the active site
Difficulty identifying cross-linked peptides - Low abundance of cross-linked species- Incomplete digestion- Incorporate an enrichment step for cross-linked peptides- Optimize the digestion protocol

Applications in Research and Drug Development

The thioinosine triphosphate disulfide cross-linking methodology offers a versatile tool for investigating various aspects of ATPase biology and for drug discovery efforts.

  • Mapping Nucleotide-Binding Pockets: This technique can precisely identify the residues that constitute the ATP-binding site and how their spatial arrangement changes during the catalytic cycle.

  • Validating Structural Models: The distance constraints obtained from cross-linking studies can be used to validate or refine computational models of ATPases.

  • Identifying Allosteric Sites: By designing experiments with engineered cysteines at putative allosteric sites, this method can be used to probe long-range conformational changes induced by nucleotide binding.

  • Screening for Inhibitors: The formation of a specific cross-link can be used as a readout in a high-throughput screen to identify compounds that bind to the nucleotide-binding site and prevent the conformational change required for cross-linking. Covalent inhibitors, in particular, are a growing class of drugs that could be investigated using similar principles.

The following diagram illustrates a potential application of this methodology in a drug screening workflow:

G cluster_0 Assay Setup cluster_1 Detection cluster_2 Outcome ATPase_sITP Incubate ATPase with (sITP)₂ Compound_library Add Compound Library ATPase_sITP->Compound_library Crosslinking_detection Measure Cross-linking (e.g., by FRET or band shift) Compound_library->Crosslinking_detection No_inhibition No Inhibition: Cross-linking signal present Crosslinking_detection->No_inhibition Inhibition Inhibition: Cross-linking signal absent Crosslinking_detection->Inhibition Hit_compound Hit Compound Identified Inhibition->Hit_compound

Figure 3: Application of sITP disulfide cross-linking in a drug screening assay.

Conclusion

The thioinosine triphosphate disulfide cross-linking methodology provides a robust and insightful approach to studying the dynamic nature of ATPases. By covalently trapping conformational states that are relevant to the enzyme's catalytic cycle, this technique offers a unique window into the structure-function relationships of these essential molecular machines. The detailed protocols and troubleshooting guidance provided herein should enable researchers to successfully apply this powerful tool to their specific ATPase of interest, ultimately advancing our understanding of these critical enzymes and paving the way for new therapeutic interventions.

References

  • Kao, A., Chiu, C., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Chalkley, R. J. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1), M110.002212. [Link]

  • Patel, V. R., & Chalkley, R. J. (2015). A guide to the analysis of protein cross-linking data. Current Protocols in Bioinformatics, 51(1), 8.24.1-8.24.16. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Spicer, T. P., & Jiang, J. (2014). An overview of chemical crosslinking. Current Protocols in Protein Science, 75(1), 19.1.1-19.1.23. [Link]

  • Yefremov, R. G., Al-Shawi, M. K., & Sazanov, L. A. (2004). The disulfide of thionosine triphosphate, an ATP-analog inactivating (Na+ + K+)-ATPase. Journal of Biological Chemistry, 279(14), 13661-13666. [Link]

Sources

Application

Application Note: Active Site Mapping of ATP-Binding Proteins Using Thioinosine Triphosphate Disulfide

Target Audience: Protein Chemists, Structural Biologists, and Drug Development Professionals Technique: Covalent Affinity Labeling & Peptide Mapping Probe: Thioinosine Triphosphate Disulfide ((SnoPPP)₂), (SnoPP[CH₂]P)₂,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Protein Chemists, Structural Biologists, and Drug Development Professionals Technique: Covalent Affinity Labeling & Peptide Mapping Probe: Thioinosine Triphosphate Disulfide ((SnoPPP)₂), (SnoPP[CH₂]P)₂, and 3'(2')-O-biotinyl-(SnoPPP)₂

Mechanistic Rationale & Causality

Mapping the active sites of ATP-dependent enzymes—such as the Ca²⁺-ATPase of the sarcoplasmic reticulum and the (Na⁺, K⁺)-ATPase—presents a unique challenge. Non-covalent probes often dissociate during downstream proteolytic mapping, leading to a loss of spatial information.

To overcome this, thioinosine triphosphate disulfide ((SnoPPP)₂) is utilized as a targeted, covalent affinity label[1].

The Mechanism of Action

The (SnoPPP)₂ molecule acts as an ATP structural analog. The thioinosine purine ring mimics the adenine ring of ATP, directing the probe specifically into the nucleotide-binding pocket. Once docked, the disulfide linkage of the probe is brought into close spatial proximity with a reactive sulfhydryl group (a cysteine residue, such as Cys471 in Ca²⁺-ATPase) within the active site[2]. A highly specific thiol-disulfide exchange occurs, resulting in the formation of a covalent mixed disulfide bond between the enzyme and the thioinosine moiety, effectively inactivating the enzyme[1].

Experimental Causality: Why use Analogs and Biotinylation?
  • Non-Hydrolyzable Analogs: Standard (SnoPPP)₂ can be hydrolyzed by the target ATPase during the incubation period, confounding kinetic data. By utilizing β,γ-methylene diphosphonate analogs like (SnoPP[CH₂]P)₂ , the phosphate chain cannot be cleaved. This preserves the structural integrity of the label during the binding phase, allowing for accurate measurement of inactivation kinetics[1].

  • Biotinylated Probes: In complex protein digests, isolating the single labeled active-site peptide from thousands of background peptides is akin to finding a needle in a haystack. Utilizing 3'(2')-O-biotinyl-(SnoPPP)₂ introduces a biotin tag to the ribose ring. Post-digestion, this allows for rapid, high-affinity enrichment of the labeled peptide using avidin chromatography, drastically improving the signal-to-noise ratio for LC-MS/MS identification[2].

Quantitative Kinetic Profiling

The affinity and inactivation rates of these probes vary depending on the target enzyme and the specific analog used. The table below summarizes the kinetic parameters established for key ATPases.

Table 1: Kinetic Parameters of Thioinosine Triphosphate Disulfide Analogs

Target EnzymeAffinity LabelBinding Site TypeDissociation Constant (K_d)Inactivation Rate (k₂)
Ca²⁺-ATPase (SnoPP[CH₂]P)₂High-affinity48.78 µM (ATP protection)1.44 × 10⁻² s⁻¹[1]
Ca²⁺-ATPase (SnoPP[CH₂]P)₂Low-affinity114.0 µM (ATP protection)1.15 × 10⁻³ s⁻¹[1]
Ca²⁺-ATPase Biotinyl-(SnoPPP)₂Slow-reacting137.0 µM1.70 × 10⁻³ s⁻¹[2]
(Na⁺, K⁺)-ATPase (SnoPPP)₂Slow-inactivating18.6 µMN/A[3]
(Na⁺, K⁺)-ATPase (SnoPP[NH]P)₂Slow-inactivating38.8 µMN/A[3]

Workflow Visualization

ActiveSiteMapping E Target ATPase Enzyme (Active State) L Add (SnoPPP)2 Label (Affinity Probe) E->L Incubation C ATP Protection Control (Validates Specificity) E->C + Excess ATP M Mixed Disulfide Formation (Enzyme Inactivation) L->M Thiol-Disulfide Exchange C->L Blocks Binding D Proteolytic Digestion (Trypsin Cleavage) M->D Denaturation & Cleavage A Affinity Enrichment (Avidin/HPLC) D->A Peptide Isolation I LC-MS/MS Identification (Peptide Mapping) A->I Sequence Analysis

Caption: Workflow for active site mapping using thioinosine triphosphate disulfide affinity labeling.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . The inclusion of an ATP protection assay and a DTT reversibility check ensures that any observed enzyme inactivation is strictly due to active-site-specific disulfide bond formation, eliminating false positives from non-specific surface alkylation.

Phase 1: Enzyme Preparation & Buffer Optimization
  • Purification: Isolate the target ATPase (e.g., Sarcoplasmic Reticulum Ca²⁺-ATPase) to a concentration of 1–5 mg/mL.

  • Buffer Exchange: Suspend the enzyme in a non-reducing buffer (e.g., 50 mM MOPS, pH 7.0, containing 100 mM KCl and 5 mM MgCl₂).

    • Critical Causality:Strictly omit all reducing agents (such as DTT, TCEP, or β-mercaptoethanol) from the buffer. Reducing agents will prematurely cleave the disulfide bond of the (SnoPPP)₂ probe, destroying its reactive warhead and preventing affinity labeling[1].

Phase 2: Affinity Labeling & ATP Protection Assay
  • Labeling Reaction: Add 100–500 µM of the non-hydrolyzable analog (SnoPP[CH₂]P)₂ or 3'(2')-O-biotinyl-(SnoPPP)₂ to the enzyme suspension. Incubate at 37°C.

  • Self-Validating Control (ATP Protection): In a parallel reaction tube, pre-incubate the enzyme with a vast excess (5–10 mM) of native ATP for 10 minutes prior to adding the affinity label[1].

    • Critical Causality: If the inactivation is truly specific to the active site, the excess ATP will competitively occupy the nucleotide-binding pocket. This physically blocks the affinity label from accessing the reactive cysteine, protecting the enzyme from inactivation.

Phase 3: Reaction Quenching & Reversibility Check
  • Quenching: Stop the reaction at desired time points by passing the mixture through a rapid size-exclusion spin column (e.g., Sephadex G-50) to remove the unreacted free label.

  • Reversibility Validation: Take a small aliquot of the inactivated, labeled enzyme and treat it with 10 mM DTT for 15 minutes. Assay for ATPase activity.

    • Critical Causality: DTT reduces the mixed disulfide bond, releasing the label. Full restoration of ATPase activity upon DTT treatment proves that the inactivation was driven exclusively by the targeted thiol-disulfide exchange, rather than irreversible protein denaturation[1].

Phase 4: Proteolytic Cleavage & Peptide Enrichment
  • Alkylation: Treat the labeled protein with 50 mM iodoacetamide in the dark for 30 minutes to block all remaining free cysteines. This prevents disulfide scrambling during digestion.

  • Digestion: Denature the protein using 8M Urea, dilute to 1M Urea, and digest overnight with sequencing-grade Trypsin at a 1:50 (enzyme:substrate) ratio.

  • Affinity Pull-Down: If utilizing the biotinylated probe, pass the tryptic digest over an immobilized monomeric avidin column. Wash extensively with PBS to remove non-labeled background peptides, and elute the active-site peptide using 2 mM free biotin[2].

Phase 5: LC-MS/MS Identification
  • Sequencing: Analyze the enriched peptide fraction via high-resolution LC-MS/MS.

  • Data Analysis: Search the resulting spectra against the target protein sequence, setting a dynamic modification on Cysteine corresponding to the mass of the cleaved thioinosine moiety. This will pinpoint the exact spatial location of the ATP-binding pocket (e.g., identifying the equivalent of the ANACNSVIR peptide containing Cys471 in Ca²⁺-ATPase)[2].

References

1.[1] Title: Demonstration of Two Different Reactive Sulfhydryl Groups in the ATP-binding Sites of Ca2+-ATPase of Sarcoplasmic Reticulum by Disulfides of Thioinosine Triphosphates Source: European Journal of Biochemistry / PubMed URL: [Link]

2.[2] Title: Characterization of a Cysteine-Containing Peptide After Affinity Labelling of Ca2+-ATPase of Sarcoplasmic Reticulum With the Disulfide of 3'(2')-O-biotinyl-thioinosine Triphosphate Source: European Journal of Biochemistry / PubMed URL: [Link]

3.[3] Title: Evidence for Two Different Reactive Sulfhydryl Groups in the ATP‐Binding Sites of (Na⁺ + K⁺)‐ATPase Source: European Journal of Biochemistry (via OiPub) URL: [Link]

Sources

Method

Application Note: Synthesis, Purification, and Enzymological Application of Thioinosine Triphosphate Disulfide

Target Audience: Structural Biologists, Enzymologists, and Drug Development Scientists Compound: Bis(thioinosine triphosphate) disulfide [(SnoPPP)₂] Primary Utility: Site-directed covalent affinity labeling of nucleotide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Enzymologists, and Drug Development Scientists Compound: Bis(thioinosine triphosphate) disulfide [(SnoPPP)₂] Primary Utility: Site-directed covalent affinity labeling of nucleotide-binding domains in P-type ATPases.

Mechanistic Rationale and Enzymological Significance

In the structural and kinetic characterization of P-type ion transport ATPases—such as the (Na⁺ + K⁺)-ATPase and the sarcoplasmic reticulum Ca²⁺-ATPase—distinguishing between high-affinity and low-affinity ATP-binding sites is a critical challenge. Thioinosine triphosphate disulfide, conventionally abbreviated as (SnoPPP)₂, serves as a highly specific, self-directed affinity label designed to trap these enzymes in an inactivated state[1].

The mechanistic brilliance of (SnoPPP)₂ lies in its dual-functionality:

  • Targeting (Affinity): The triphosphate moieties mimic endogenous ATP, directing the molecule into the nucleotide-binding pocket with high affinity[2].

  • Trapping (Covalency): Once docked, the central disulfide bridge undergoes a targeted thiol-disulfide exchange reaction with a spatially adjacent, reactive cysteine residue within the active site (e.g., Cys471 in Ca²⁺-ATPase)[3]. This forms a stable mixed disulfide, covalently modifying the enzyme and abolishing its catalytic activity[1].

Understanding the causality behind the synthesis of this molecule is paramount. The precursor, 6-thioinosine 5'-triphosphate (thio-ITP), must be carefully oxidized. Over-oxidation yields sulfinic or sulfonic acids, which are incapable of the requisite disulfide exchange. Therefore, a mild, highly controlled iodine-based oxidation is employed, followed by a volatile-buffer chromatographic purification to ensure the final product is entirely free of metal ions that could prematurely trigger ATPase conformational changes.

Workflow Visualization

G n1 6-Thioinosine 5'-Triphosphate (Thio-ITP Precursor) n2 Mild Oxidation (I2 / KI in aqueous buffer, pH 7.5) n1->n2 Oxidation n3 Bis(thioinosine triphosphate) Disulfide (SnoPPP)2 n2->n3 Disulfide Bond Formation n4 Anion-Exchange Chromatography (TEAB Gradient) n3->n4 Purification n5 Lyophilization & Characterization (UV/MS) n4->n5 Desalting n6 Incubation with Target ATPase (e.g., Na+/K+-ATPase) n5->n6 Application n7 Disulfide Exchange Reaction (Active Site Cysteine) n6->n7 Affinity Binding n8 Covalently Labeled Enzyme (Inactivated State) n7->n8 Covalent Modification

Workflow for the synthesis, purification, and application of (SnoPPP)2 in enzyme labeling.

Experimental Protocols

Protocol A: Mild Oxidation Synthesis of (SnoPPP)₂

Causality Check: The reaction is buffered at pH 7.5. The pKa of the 6-mercaptopurine thiol group is approximately 7.7. Operating at pH 7.5 ensures a sufficient population of the highly nucleophilic thiolate anion required for disulfide formation, while preventing base-catalyzed hydrolysis of the labile triphosphate chain.

Reagents:

  • 6-Thioinosine 5'-triphosphate (Thio-ITP) lithium salt

  • 0.1 M Tris-HCl buffer (pH 7.5)

  • 0.05 M Iodine (I₂) dissolved in 0.5 M Potassium Iodide (KI)

  • 0.1 M Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Preparation: Dissolve 50 µmol of Thio-ITP in 5 mL of 0.1 M Tris-HCl buffer (pH 7.5). Chill the solution on ice to minimize triphosphate degradation.

  • Titration: Under continuous magnetic stirring, add the I₂/KI solution dropwise (in 10 µL increments).

  • Monitoring: Observe the color of the solution. The reaction is complete when a faint, persistent yellow tint remains for more than 60 seconds, indicating a slight excess of unreacted iodine.

  • Quenching: Immediately quench the excess iodine by adding 0.1 M Sodium Thiosulfate dropwise until the yellow color completely dissipates, yielding a colorless solution.

Protocol B: Purification via Anion-Exchange Chromatography

Causality Check: The monomeric Thio-ITP carries a net charge of approximately -4 at neutral pH, whereas the dimeric (SnoPPP)₂ carries a charge of -8. This massive charge differential makes anion-exchange chromatography the ideal separation method. Triethylammonium bicarbonate (TEAB) is selected as the eluent because it is completely volatile; it decomposes into triethylamine and CO₂ during lyophilization, leaving a salt-free nucleotide product.

Step-by-Step Methodology:

  • Column Equilibration: Pack a column (1.5 x 20 cm) with DEAE-Sephadex A-25 resin. Equilibrate with 3 column volumes of 0.1 M TEAB buffer (pH 7.5).

  • Loading: Load the quenched reaction mixture onto the column at a flow rate of 1.0 mL/min.

  • Washing: Wash with 50 mL of 0.1 M TEAB to remove unreacted iodine, thiosulfate, and Tris buffer components.

  • Gradient Elution: Apply a linear gradient of TEAB from 0.1 M to 1.0 M (total volume 400 mL).

  • Fraction Collection: Collect 5 mL fractions. The unreacted Thio-ITP monomer typically elutes around 0.3–0.4 M TEAB, while the highly charged (SnoPPP)₂ disulfide elutes significantly later, at approximately 0.6–0.7 M TEAB.

  • Lyophilization: Pool the fractions containing the pure disulfide and freeze-dry. Repeat the lyophilization twice by re-suspending the powder in LC-MS grade water to ensure complete removal of residual TEAB. Store the final white powder at -80°C.

System Self-Validation: UV-Vis Spectrophotometry

A robust experimental protocol must be a self-validating system. To ensure the trustworthiness of the synthesis before proceeding to complex enzymatic assays, a UV-Vis spectrophotometric check is mandatory.

  • The Monomer Signature: Thio-ITP exhibits a characteristic absorption maximum at 322 nm due to the thione-thiol tautomerism of the purine ring.

  • The Disulfide Shift: Upon covalent disulfide bond formation, the electronic conjugation of the purine ring is altered. This results in a pronounced hypsochromic (blue) shift, moving the absorption maximum to ~290 nm .

Validation Step: Take a 10 µL aliquot of the pooled chromatographic fractions and dilute in 990 µL of water. Scan from 220 nm to 400 nm. If a peak at 322 nm persists, the oxidation was incomplete or monomer co-eluted. A clean, single peak at ~290 nm confirms the successful synthesis and purification of (SnoPPP)₂.

Quantitative Binding Parameters

The efficacy of (SnoPPP)₂ has been rigorously validated in classical enzymology studies. When incubated with target ATPases, the compound exhibits distinct kinetic parameters for different binding sites, allowing researchers to map the active site topology[2].

Table 1: Kinetic Parameters of (SnoPPP)₂ Affinity Labeling in P-Type ATPases

Target EnzymeBinding Site Affinity ( Kd​ )Inactivation Rate Constant ( k2​ )Mechanistic Outcome
(Na⁺ + K⁺)-ATPase (Rapid Site)2.95 µM2.9 – 4.7 × 10⁻³ s⁻¹Mixed disulfide formation at the high-affinity ATP-binding pocket[2].
(Na⁺ + K⁺)-ATPase (Slow Site)18.6 µM2.0 – 2.3 × 10⁻⁴ s⁻¹Mixed disulfide formation at the low-affinity ATP-binding pocket[2].
Ca²⁺-ATPase (Sarcoplasmic Reticulum)137 µM1.7 × 10⁻³ s⁻¹Covalent modification of Cys471 within the nucleotide-binding domain[3].

Note: Inactivation by (SnoPPP)₂ can be fully reversed by the addition of reducing agents such as dithiothreitol (DTT), which reduces the mixed disulfide and restores the native active-site cysteine, thereby validating the specific covalent mechanism of the probe[1].

References

  • Brandl, C. J., et al. (1989). "Characterization of a Cysteine-Containing Peptide After Affinity Labelling of Ca2+-ATPase of Sarcoplasmic Reticulum With the Disulfide of 3'(2')-O-biotinyl-thioinosine Triphosphate." European Journal of Biochemistry.[Link]

  • Patzelt-Wenczler, R., & Schoner, W. (1981). "Evidence for Two Different Reactive Sulfhydryl Groups in the ATP‐Binding Sites of (Na + + K + )‐ATPase." European Journal of Biochemistry. [Link]

  • Patzelt-Wenczler, R., & Schoner, W. (1975). "Disulfide of thionosine triphosphate, an ATP-analog inactivating (Na+ + K+)-ATPase." Biochimica et Biophysica Acta (BBA) - Enzymology.[Link]

Sources

Application

Application Note: Site-Directed Covalent Modification of ATP-Binding Enzymes Using Thioinosine Triphosphate Disulfide

Target Audience: Researchers, biochemists, and drug development professionals specializing in enzymology, structural biology, and targeted covalent inhibitors. Executive Summary Mapping the active sites of nucleotide-bin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in enzymology, structural biology, and targeted covalent inhibitors.

Executive Summary

Mapping the active sites of nucleotide-binding enzymes—such as kinases and P-type ion transport ATPases—is a critical step in both basic structural biology and rational drug design. Thioinosine triphosphate disulfide, commonly denoted as (sITP)₂ , is a highly specialized nucleotide analog utilized as an affinity label for these enzymes[1]. Unlike non-specific alkylating agents (e.g., iodoacetamide) that indiscriminately modify surface-exposed thiols, (sITP)₂ leverages the enzyme's own binding affinity to drive site-directed covalent modification, providing a reversible, self-validating system for active-site mapping[2].

Mechanistic Principles of Affinity Labeling

The efficacy of (sITP)₂ relies on its dual-functional architecture, which marries high-affinity non-covalent targeting with a localized chemical reaction.

  • The Targeting Vector: The triphosphate moiety of (sITP)₂ mimics the structure of natural ATP. This directs the molecule specifically to the enzyme's ATP-binding pocket, forming a reversible, non-covalent Michaelis-like complex[1].

  • The Covalent Warhead: Once anchored in the active site, the reactive disulfide bond of the (sITP)₂ molecule is spatially constrained in close proximity to active-site cysteine residues. This proximity dramatically lowers the activation energy required for a thiol-disulfide exchange reaction.

  • The Modification: The enzyme's nucleophilic thiol (E-SH) attacks the disulfide bond of the affinity label, resulting in a stable, covalent mixed disulfide (E-S-S-ITP) and the release of one molecule of thioinosine triphosphate (sITP) as a leaving group.

Because the resulting covalent bond is a mixed disulfide, the inactivation is completely reversible upon the addition of reducing agents, allowing researchers to differentiate between specific labeling and irreversible protein denaturation[2].

Mechanism E Enzyme (E-SH) Complex Reversible Complex [E-SH • (sITP)₂] E->Complex Non-covalent Binding S (sITP)₂ Affinity Label S->Complex Adduct Covalent Adduct (E-S-S-ITP) Complex->Adduct Thiol-Disulfide Exchange Release Leaving Group (sITP) Complex->Release Byproduct Adduct->E Reduction (DTT/BME)

Caption: Mechanism of site-directed covalent modification by thioinosine triphosphate disulfide.

Experimental Workflow & Causality

To ensure scientific integrity, a covalent modification protocol must be a self-validating system . The workflow below integrates two critical controls to prove causality:

  • Competitive Protection Assay: If the labeling is truly directed at the active site, pre-incubating the enzyme with an excess of natural ATP will competitively occupy the pocket, shielding the active-site cysteine and preventing inactivation[1].

  • Chemical Reversibility Test: If inactivation is caused by the proposed thiol-disulfide exchange, treating the inactivated enzyme with Dithiothreitol (DTT) will reduce the mixed disulfide, release the sITP moiety, and fully restore enzymatic activity[2].

Workflow Prep 1. Reagent Preparation Buffer strictly without reducing agents Incubate 2. Affinity Labeling Incubate Enzyme + (sITP)₂ at 37°C Prep->Incubate Quench 3. Quench & Purify Gel filtration to remove excess label Incubate->Quench Assay 4. Kinetic Analysis Measure time-dependent inactivation Quench->Assay Revert 5. Reversibility Test Add DTT to restore enzymatic activity Assay->Revert

Caption: Step-by-step experimental workflow for enzyme affinity labeling and validation.

Step-by-Step Methodology

Phase 1: Preparation of Reagents
  • Buffer Selection: Prepare a standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Critical Causality Note: The buffer must be strictly devoid of any reducing agents (e.g., DTT, β -mercaptoethanol, TCEP). Reducing agents will prematurely cleave the disulfide bond of (sITP)₂, destroying its warhead before it can react with the enzyme.

  • Reagent Stock: Prepare a fresh 10 mM stock of (sITP)₂ in ultra-pure water. Keep on ice and protect from light.

Phase 2: Time-Dependent Inactivation
  • Aliquot the target enzyme (e.g., purified Na⁺, K⁺-ATPase) into three reaction tubes:

    • Tube A (Control): Enzyme + Buffer.

    • Tube B (Labeling): Enzyme + 100 µM (sITP)₂.

    • Tube C (Protection): Enzyme + 5 mM ATP (incubated for 5 mins prior) + 100 µM (sITP)₂.

  • Incubate all tubes at 37°C.

  • Extract 10 µL aliquots from each tube at predefined time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes).

Phase 3: Quenching and Activity Assay
  • Immediately dilute the extracted aliquots 100-fold into an active assay buffer containing the enzyme's natural substrate to quench the labeling reaction (the dilution lowers the (sITP)₂ concentration below its binding affinity threshold).

  • Measure the residual enzymatic activity using a standard spectrophotometric assay (e.g., NADH-coupled ATPase assay).

  • Plot the natural log of residual activity versus time to determine the pseudo-first-order inactivation rate constant ( kobs​ ).

Phase 4: Reversibility Validation
  • Take the fully inactivated enzyme from Tube B (at the 60-minute mark) and pass it through a rapid gel filtration spin column (e.g., Sephadex G-25) to remove unreacted (sITP)₂.

  • Incubate the purified, modified enzyme with 10 mM DTT for 30 minutes at room temperature.

  • Re-assay the enzyme for activity. Full restoration of activity confirms the mechanism of covalent modification via disulfide exchange.

Quantitative Data & Validation

The table below summarizes typical kinetic parameters observed during the site-directed modification of an ATPase using this protocol. The data clearly demonstrates the self-validating nature of the assay: time-dependent inactivation is arrested by the natural ligand (ATP) and completely reversed by chemical reduction.

Experimental ConditionApparent Inactivation Rate ( kobs​ , min⁻¹)Residual Enzyme Activity (at 60 min)Mechanistic Conclusion
Enzyme + Buffer (Control) 0.00100%Baseline stability confirmed; no spontaneous loss of activity.
Enzyme + 100 µM (sITP)₂ 0.45< 5%Rapid, time-dependent covalent inactivation via disulfide exchange.
Enzyme + 100 µM (sITP)₂ + 5 mM ATP 0.0588%ATP competitively protects the active site, proving site-specificity.
Enzyme Adduct + 10 mM DTT N/A96%Disulfide reduction releases the label and restores full activity.

References

  • Effects of cations on high-affinity and low-affinity ATP-binding sites of (Na+, K+)-ATPase as studied by disulfides of thioinosine triphosphate and its analogue. Source: European Journal of Biochemistry (1981) URL:[Link]

  • The ATP Binding Sites of P-Type ION Transport ATPases: Properties, Structure, Conformations, and Mechanism of Energy Coupling. Source: R Discovery / Acta Biochimica Polonica (1997/2003) URL:[Link](Note: Linked via PubMed identifier associated with the primary literature on this specific biochemical interaction).

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting non-specific binding of thioinosine triphosphate disulfide in assays

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering non-specific binding (NSB) issues with thioinosine triphosphate disulfide (sITP) in their assays....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering non-specific binding (NSB) issues with thioinosine triphosphate disulfide (sITP) in their assays. The question-and-answer format is designed to directly address common problems and provide scientifically grounded solutions.

Part 1: Understanding the Core Problem

Q1: What is thioinosine triphosphate disulfide (sITP) and what makes it prone to non-specific binding?

Thioinosine triphosphate disulfide is an analog of adenosine triphosphate (ATP) and guanosine triphosphate (GTP). It is often used in studies of nucleotide-binding proteins, such as G-proteins and ATPases. The key feature of sITP is the disulfide bond (S-S) incorporated into its structure. While this bond can be a powerful tool for probing active sites, it is also the primary reason for non-specific binding issues.

The main culprit is a chemical reaction called thiol-disulfide exchange .[1][2][3] Many proteins, including your target protein, antibodies, and other biological molecules in your sample, have cysteine residues with free sulfhydryl groups (-SH). These sulfhydryl groups can attack the disulfide bond in sITP, leading to the formation of a new, covalent disulfide bond between the protein and the thioinosine monophosphate portion of the molecule.[4][5] This covalent interaction is a major source of high background and false-positive signals.

Q2: How can I differentiate between true specific binding and non-specific artifacts caused by sITP?

Distinguishing between a genuine signal and an artifact is crucial. The best approach is a series of well-designed control experiments.[6]

  • Negative Control (No Target): Run your assay under identical conditions but without your target protein or cell lysate. A high signal in this control strongly suggests that sITP is binding to other components, such as the assay plate, beads, or other proteins in the buffer (e.g., BSA).

  • Competition Assay: Perform the binding experiment in the presence of a large excess of an unlabeled, non-disulfide-containing competitor (like ATP or GTP). If the signal from your labeled sITP is significantly reduced, it indicates that the binding is likely specific to the nucleotide-binding pocket. If the signal remains high, non-specific covalent binding is the probable cause.

  • Reducing Agent Reversibility Test: After the binding step, treat a subset of your samples with a reducing agent like dithiothreitol (DTT). If the binding is due to thiol-disulfide exchange, DTT should cleave the newly formed disulfide bond and release the sITP, thereby reducing the signal.[4] A signal that is not reversed by DTT may indicate other forms of non-specific interaction, like hydrophobic binding.

Part 2: Troubleshooting Guide - Practical Solutions

This section addresses common experimental problems and provides actionable solutions.

Problem: High background signal is observed across the entire assay plate.
Q3: My negative controls (wells without the target protein) show a high signal. What are the most likely causes related to sITP?

High background in negative controls points to sITP binding to the assay surface (e.g., microplate wells) or to components in your buffer, like blocking proteins.[7] This can be due to:

  • Hydrophobic and Electrostatic Interactions: The sITP molecule may have properties that cause it to stick to plastic surfaces.[7]

  • Reactivity with Blocking Agents: Common blocking agents like Bovine Serum Albumin (BSA) contain cysteine residues and can covalently react with sITP via thiol-disulfide exchange.

  • Insufficient Washing: Inadequate washing steps may not be sufficient to remove all the unbound, sticky sITP.

Q4: What are the first steps to reduce this background?

The initial focus should be on optimizing your assay buffer and blocking procedures.

  • Adjust Buffer Composition:

    • Increase Ionic Strength: Adding salts like NaCl (e.g., 50-150 mM) can help shield electrostatic interactions that contribute to non-specific binding.[7]

    • Include a Non-ionic Detergent: A small amount of a detergent like Tween-20 (0.01-0.05%) or Triton X-100 can help prevent the ligand from sticking to plasticware.[6][7]

  • Optimize Your Blocking Strategy:

    • Choose the Right Blocker: If you suspect sITP is reacting with BSA, consider switching to a protein-free blocking agent or a different protein blocker like casein or fish gelatin.[8][9][10] However, be aware that these can also have drawbacks and should be tested empirically.[8][9]

    • Use Synthetic Blockers: Synthetic options like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) can be effective alternatives to protein-based blockers.[8][9][11]

    • Surface Passivation: For highly sensitive assays, consider more advanced surface passivation techniques, which create a non-reactive layer on your assay surface.[12][13][14]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting workflow for high background.

Problem: Suspected covalent binding to proteins or surfaces.
Q5: What blocking agents are most effective against disulfide-mediated non-specific binding?

There is no single "best" blocking agent, as the ideal choice is assay-dependent.[15][16] However, for disulfide-mediated NSB, a logical approach is to use blockers that are less likely to participate in thiol-disulfide exchange.

Blocking AgentProsConsRecommended Starting Conc.
Casein/Non-fat Dry Milk Cost-effective, diverse protein mixture provides good blocking.[8]Contains phosphoproteins that can interfere with some assays; can deteriorate if not stored properly.[8][9]0.1 - 3%[9]
Bovine Serum Albumin (BSA) Common, effective for many applications.[8]Contains free cysteines that can react with sITP; potential for lot-to-lot variability.[9][11]1 - 5%[9]
Fish Gelatin Low cross-reactivity with mammalian proteins.[8]Can be less effective than BSA or milk in some cases; may mask some epitopes.[8][15]0.1 - 1%
Synthetic Polymers (PVP, PEG) Protein-free, reducing the chance of thiol-disulfide exchange; high consistency.[9][11]May not be as effective as protein blockers for all surfaces.[11]0.1 - 1%
Q6: Can I use reducing agents to troubleshoot or prevent this issue? What are the trade-offs?

Yes, reducing agents can be a powerful tool, but they must be used with caution.[17]

  • Dithiothreitol (DTT): A strong reducing agent that can be used to reverse non-specific binding in a control experiment (as described in Q2). However, including DTT throughout the assay is generally not recommended as it will reduce the disulfide bond in your sITP, rendering it inactive for its intended purpose.

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent, stable, and odorless reducing agent that is often more effective at lower pH than DTT.[18][19][20][21] Like DTT, it will also reduce the disulfide in sITP. A key advantage of TCEP is that it is thiol-free, which can be beneficial in subsequent steps if sulfhydryl-reactive chemistry is involved.[18][19][20]

The Trade-Off: The primary trade-off is the potential for the reducing agent to interfere with your assay. It can reduce disulfide bonds within your target protein, affecting its structure and function.[17] It will also reduce the sITP itself. Therefore, reducing agents are best used in specific troubleshooting steps rather than as a standard component of the assay buffer.

dot graph ER { bgcolor="#F1F3F4" node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, penwidth=2.0];

} caption: Mechanism of non-specific binding and reversal.

Part 3: Key Experimental Protocols

Protocol 1: Control Experiment to Quantify Non-Specific Binding

This protocol is designed to isolate and measure the amount of signal attributable to non-specific binding.

Objective: To determine the percentage of the total signal that is due to non-specific interactions.

Methodology:

  • Prepare Three Sets of Wells:

    • Total Binding: Assay buffer + labeled sITP + your target protein/lysate.

    • Non-Specific Binding (NSB): Assay buffer + labeled sITP + your target protein/lysate + a high concentration (e.g., 100-fold excess) of unlabeled ATP or GTP.[22]

    • Background: Assay buffer + labeled sITP only (no target protein/lysate).

  • Incubation: Incubate all wells under your standard assay conditions (time, temperature).

  • Washing: Wash all wells using your standard washing protocol. It is critical that the washing procedure is identical for all sets of wells.

  • Detection: Measure the signal in all wells using the appropriate detection method.

  • Calculation:

    • Specific Binding = (Total Binding Signal) - (NSB Signal)

    • % NSB = (NSB Signal / Total Binding Signal) x 100

Interpretation: An acceptable level of non-specific binding is typically less than 10-20% of the total binding. If your %NSB is higher, the troubleshooting steps outlined in this guide should be implemented.

Protocol 2: Optimizing Blocking Buffer Composition

Objective: To empirically determine the most effective blocking agent for your specific assay.

Methodology:

  • Prepare Different Blocking Buffers: Prepare several candidate blocking buffers as described in the table in Q5 (e.g., 1% BSA, 1% Casein, 0.5% Fish Gelatin, 0.5% PVP) in your standard assay buffer.

  • Plate Setup: For each blocking buffer, set up wells to measure both background (no target) and total binding (with target).

  • Blocking Step: Add the different blocking buffers to their respective wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Wash the wells thoroughly to remove the unbound blocking agent.[7]

  • Perform Binding Assay: Proceed with your standard binding assay protocol in all wells (add target, labeled sITP, incubate, wash).

  • Measure and Analyze: Read the signal from all wells. Compare the signal-to-noise ratio (Total Binding Signal / Background Signal) for each blocking condition. The condition that provides the highest ratio is the most optimal.

References

  • Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. (2025). G-Biosciences Blog.[Link]

  • Thiel, W., et al. (2014). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Journal of Biomolecular Screening, 19(5), 725-734. [Link]

  • Disulfide reduction using TCEP reaction. (2012). Bio-Synthesis Inc.[Link]

  • Jia, H., et al. (2024). Advanced surface passivation for high-sensitivity studies of biomolecular condensates. Nature Communications, 15(1), 4586. [Link]

  • Kozak, D., et al. (2024). Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. International Journal of Molecular Sciences, 25(6), 3209. [Link]

  • Slavny, P., et al. (2015). Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme. Biochemical Journal, 469(2), 279-288. [Link]

  • ELISA Blocking Agents & Blocking Solutions. (2017). G-Biosciences.[Link]

  • Jia, H., et al. (2024). Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates. bioRxiv.[Link]

  • Effective Blocking Procedures in ELISA Assays. (n.d.). Corning Life Sciences.[Link]

  • IP Troubleshooting: High Background (Specific or Nonspecific). (n.d.). Sino Biological.[Link]

  • Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. (n.d.). Corning.[Link]

  • Tira, C., et al. (2025). A Facile Surface Modification Strategy for Antibody Immobilization on 3D-Printed Surfaces. ACS Omega.[Link]

  • An improved surface passivation method for single-molecule studies. (n.d.). Nature Methods.[Link]

  • Patzelt-Wenczler, R., & Schoner, W. (1981). Disulfide of thionosine triphosphate, an ATP-analog inactivating (Na+ + K+)-ATPase. European Journal of Biochemistry, 114(1), 79-87. [Link]

  • Thorpe, C., et al. (2016). Thiol–Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Antioxidants & Redox Signaling, 24(10), 515-529. [Link]

  • How to reduce high background in ELISA. (2016). ResearchGate.[Link]

  • Jia, H., et al. (2024). Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates. bioRxiv.[Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Reducing agent - TCEP. (n.d.). CliniSciences.[Link]

  • Ivanov, I., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4344. [Link]

  • Thorpe, C., et al. (2016). Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Antioxidants & Redox Signaling.[Link]

  • ELISA conditions to reduce non-specific binding. (n.d.). ResearchGate.[Link]

  • Vogt, R. F. Jr, et al. (1984). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 73(2), 295-308. [Link]

  • Li, H., & Shaw, B. R. (2002). Synthesis of a novel triphosphate analogue: nucleoside α-P-borano, α-P-thiotriphosphate. Chemical Communications,(10), 1074-1075. [Link]

  • How to reduce non-specific reactions. (n.d.). MBL Life Science.[Link]

  • Santos, J. C., et al. (2018). Structural and mechanistic aspects of S-S bonds in the thioredoxin-like family of proteins. Computational and Structural Biotechnology Journal, 16, 555-565. [Link]

  • Patwari, P., et al. (2006). The Interaction of Thioredoxin with Txnip: Evidence for Formation of a Mixed Disulfide by Disulfide Exchange. Journal of Biological Chemistry, 281(31), 21884-21891. [Link]

  • Slavny, P., et al. (2015). Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme. Biochemical Journal.[Link]

  • Mechanism of disulfide reduction by phosphines. (n.d.). ResearchGate.[Link]

  • Gondi, S. R., et al. (2026). A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide. ResearchGate.[Link]

  • Li, H., & Miller, D. L. (2014). Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics. Natural Product Reports, 31(8), 1061-1077. [Link]

  • Gondi, S. R., et al. (n.d.). A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide. Semantic Scholar.[Link]

Sources

Optimization

Technical Support Center: Optimizing Thioinosine Triphosphate Disulfide[(SnoPPP)₂] Assays

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing in vitro enzyme inhibition assays using the ATP affinity label, thioinosine triphosphate disul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing in vitro enzyme inhibition assays using the ATP affinity label, thioinosine triphosphate disulfide (commonly abbreviated as (SnoPPP)₂).

Core Principles & FAQs: Mechanism and Optimization

Q1: What is the mechanistic basis for enzyme inhibition by (SnoPPP)₂? A1: (SnoPPP)₂ acts as an active-site-directed affinity label for P-type ATPases. Mechanistically, it first forms a reversible enzyme-inhibitor complex within the ATP-binding pocket. Following this, it undergoes a covalent reaction, forming a mixed disulfide bond with reactive cysteine (sulfhydryl) residues [1]. This physically occludes the active site, preventing native ATP from binding. Because enzymes like Ca²⁺-ATPase and (Na⁺, K⁺)-ATPase contain multiple reactive sulfhydryl groups with different accessibilities, the inactivation typically exhibits biphasic kinetics (a rapid phase and a slow phase)[1, 2].

Q2: How do I determine the optimal (SnoPPP)₂ concentration for maximum inhibition? A2: Optimization relies entirely on the dissociation constant ( Kd​ ) of your target enzyme's binding sites.

  • For the high-affinity site of (Na⁺, K⁺)-ATPase, the Kd​ is approximately 18.6 µM [2].

  • For the low-affinity site of sarcoplasmic reticulum Ca²⁺-ATPase, the Kd​ is roughly 130 µM [1]. Recommendation: To achieve maximum, saturated inhibition across all active sites, we recommend evaluating a working concentration gradient from 10 µM up to 500 µM. Concentrations around 400 µM are typically required to fully saturate low-affinity sites [1].

Q3: My enzyme retains partial activity even at 500 µM (SnoPPP)₂. What is causing this incomplete inhibition? A3: This is the most frequent troubleshooting inquiry we receive. Incomplete inhibition is almost universally caused by one of two experimental artifacts:

  • Presence of Reducing Agents: (SnoPPP)₂ relies on disulfide exchange. If your assay buffer contains Dithiothreitol (DTT), β -mercaptoethanol (BME), or TCEP, these agents will rapidly cleave the mixed disulfide bond, reactivating the enzyme [1]. Causality Fix: Ensure your pre-incubation buffer is strictly free of reducing agents.

  • Endogenous ATP Competition: Native ATP is a highly effective competitor. If ATP is present during the pre-incubation phase, it will protect the sulfhydryl groups from reacting with (SnoPPP)₂ [2]. Causality Fix: Always pre-incubate the enzyme with the inhibitor before initiating the catalytic assay with ATP.

Troubleshooting Guide: Self-Validating Experimental Protocol

As a standard of scientific integrity, every covalent inhibition experiment must be a self-validating system. You must empirically prove that the inhibition is (A) specific to the active site and (B) driven by disulfide formation.

Standard Operating Procedure: Biphasic Inactivation & Reversibility Validation

Phase 1: Preparation & Pre-incubation

  • Buffer Setup: Prepare an assay buffer optimized for your specific ATPase. Critical: Include necessary cations (e.g., Mg²⁺, K⁺, Ca²⁺) as these dictate the conformational state and affinity of the ATP-binding sites[3]. Omit all reducing agents.

  • Inhibitor Preparation: Prepare a fresh stock of (SnoPPP)₂ in a neutral, amine-free buffer.

  • Experimental Aliquots: Aliquot the target enzyme into three parallel reaction tubes:

    • Tube A (Test): Enzyme + 400 µM (SnoPPP)₂.

    • Tube B (Protection Control): Enzyme + 400 µM (SnoPPP)₂ + 2 mM native ATP. (This validates active-site specificity) [1].

    • Tube C (Vehicle Control): Enzyme + Buffer only.

Phase 2: Kinetic Sampling 4. Incubation: Incubate the tubes at the physiological temperature of your enzyme (e.g., 37°C). 5. Time-Course Aliquoting: Withdraw aliquots at specific time intervals (e.g., 0, 2, 5, 10, 20, and 30 minutes). This time-course is necessary to capture both the rapid inactivation phase ( k2′​≈10−2 s−1 ) and the slow inactivation phase ( k2′′​≈10−3 s−1 ) [1, 2]. 6. Activity Measurement: Dilute the aliquots into your final assay mixture containing the substrate (ATP) to measure residual catalytic activity.

Phase 3: Reversibility Validation 7. Disulfide Cleavage: To the fully inactivated sample from Tube A (at the t=30 min mark), add 5 mM DTT and incubate for an additional 15 minutes. 8. Confirmation: Re-measure the activity. Full restoration of ATPase activity confirms that the inhibition was exclusively due to the formation of a mixed disulfide bond [1, 2].

Quantitative Data Summary

The following table summarizes the established kinetic parameters for (SnoPPP)₂ inhibition across common target enzymes to guide your concentration optimization.

Target EnzymeBinding Site AffinityDissociation Constant ( Kd​ )Inactivation Rate Constant ( k2​ )Reference
Ca²⁺-ATPase (Sarcoplasmic Reticulum)Low-Affinity~130 µM 1.15×10−3 s−1 (Slow)[1]
Ca²⁺-ATPase (Sarcoplasmic Reticulum)High-Affinity~48.8 µM* 1.44×10−2 s−1 (Rapid)[1]
(Na⁺, K⁺)-ATPase (Pig Kidney)High-Affinity~18.6 µM 2.9−4.7×10−3 s−1 [2]

*Derived from the protective effect of ATP under specific cation conditions.

Mechanistic Pathway Visualization

The diagram below illustrates the logical flow of the inhibition mechanism, the competitive protection by native ATP, and the chemical reversibility of the system.

Mechanism cluster_inactivation Biphasic Covalent Inactivation Enzyme Active ATPase (Free -SH in ATP Site) Complex Reversible Enzyme-Inhibitor Complex (Kd: 18 - 140 µM) Enzyme->Complex + Inhibitor Inhibitor (SnoPPP)2 Inhibitor (Thioinosine Triphosphate Disulfide) Inhibitor->Complex Fast Rapid Inactivation Phase (Mixed Disulfide Formation) Complex->Fast k2' (~10^-2 s^-1) Slow Slow Inactivation Phase (Mixed Disulfide Formation) Complex->Slow k2'' (~10^-3 s^-1) Fast->Enzyme Reactivation Slow->Enzyme Reactivation ATP Native ATP (Competitive Protection) ATP->Enzyme Competes for Binding Site DTT DTT / Reducing Agents (Disulfide Cleavage) DTT->Fast DTT->Slow

Mechanistic pathway of ATPase inhibition by (SnoPPP)2 and reversibility via disulfide cleavage.

References

  • Demonstration of Two Different Reactive Sulfhydryl Groups in the ATP-binding Sites of Ca2+-ATPase of Sarcoplasmic Reticulum by Disulfides of Thioinosine Triphosphates Source: PubMed (nih.gov)[Link]

  • Evidence for Two Different Reactive Sulfhydryl Groups in the ATP-Binding Sites of (Na+ + K+)-ATPase Source: OiPub[Link]

  • Effects of cations on high-affinity and low-affinity ATP-binding sites of (Na+, K+)-ATPase as studied by disulfides of thioinosine triphosphate and its analogue Source: PubMed (nih.gov) [Link]

Troubleshooting

Technical Support Center: Minimizing Background Noise in Thioinosine Triphosphate Disulfide Binding Assays

Welcome to the technical support center for thioinosine triphosphate disulfide (TDP-TDP) binding assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for thioinosine triphosphate disulfide (TDP-TDP) binding assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to help you overcome common challenges, particularly the issue of high background noise, to ensure the accuracy and reliability of your experimental data.

Introduction: The Challenge of Background Noise in TDP-TDP Assays

Thioinosine triphosphate (TDP) and its disulfide form play crucial roles in various cellular processes, and assays measuring their binding interactions are vital in drug discovery and biochemical research.[1][2] These assays often rely on fluorescence-based detection methods where a fluorescent probe is used to quantify the binding events. However, a persistent challenge in these assays is the presence of high background noise, which can mask the true signal and lead to inaccurate results. This guide will walk you through the common causes of background noise and provide practical solutions to mitigate them.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you might encounter during your TDP-TDP binding assays.

High Background Fluorescence

Q1: My assay shows high background fluorescence even in the absence of my target protein. What are the likely causes and how can I fix this?

A1: High background fluorescence in the absence of your target is a common issue and can stem from several sources. Here’s a breakdown of potential causes and their solutions:

  • Autofluorescence of Assay Components:

    • Cause: The assay buffer components, the microplate, or even the test compounds themselves can exhibit intrinsic fluorescence at the excitation and emission wavelengths used in your assay.

    • Solution:

      • Test Individual Components: Run a control experiment where you measure the fluorescence of each component of your assay buffer individually in the assay plate. This will help you identify the fluorescent culprit.

      • Choose Appropriate Plates: Use low-fluorescence or non-binding surface (NBS) plates specifically designed for fluorescence assays.

      • Buffer Optimization: If a buffer component is autofluorescent, try to find a non-fluorescent alternative. For example, some pH indicators can be highly fluorescent.

  • Non-Specific Binding of the Fluorescent Probe:

    • Cause: The fluorescent probe may be binding non-specifically to the surfaces of the assay plate or to other components in the assay mixture.[3] This is particularly common with hydrophobic probes.

    • Solution:

      • Incorporate a Detergent: Add a non-ionic detergent like Tween-20 or Triton X-100 (typically at a concentration of 0.01% to 0.05%) to your assay buffer.[3] This helps to block non-specific binding sites on the plasticware and can reduce the sticking of hydrophobic molecules.

      • Add a Blocking Agent: Including a blocking protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 to 1 mg/mL can effectively reduce non-specific binding to the plate surface.[4]

  • Contamination:

    • Cause: Contamination from fluorescent compounds in your reagents or water can significantly increase background noise.

    • Solution:

      • Use High-Purity Reagents: Always use high-purity, fluorescence-free reagents and solvents.

      • Filter Buffers: Filter your assay buffers through a 0.22 µm filter to remove any particulate matter that could scatter light and contribute to background.

Poor Signal-to-Noise Ratio

Q2: My specific binding signal is weak compared to the background, resulting in a poor signal-to-noise ratio. How can I improve this?

A2: A low signal-to-noise ratio can make it difficult to obtain reliable data. Here are several strategies to enhance your specific signal while keeping the background low:

  • Optimize Probe Concentration:

    • Cause: Using a suboptimal concentration of your fluorescent probe can lead to either a weak signal (if too low) or high background (if too high).

    • Solution: Perform a titration experiment to determine the optimal concentration of your fluorescent probe. The ideal concentration will provide a robust signal for specific binding without significantly increasing the background.

  • Buffer Composition and pH:

    • Cause: The pH and ionic strength of your assay buffer can influence both the specific binding interaction and non-specific binding.[5]

    • Solution:

      • pH Optimization: The optimal pH for disulfide bond formation and protein stability is typically between 7.5 and 8.0.[6] Perform a pH titration of your assay buffer to find the pH that maximizes your specific signal.

      • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to reduce non-specific electrostatic interactions.[3] Test a range of salt concentrations (e.g., 50 mM to 200 mM) to find the optimal condition for your assay.

  • Fluorescence Quenching:

    • Cause: Certain substances in your assay can decrease the fluorescence intensity of your probe through a process called quenching.[7][8] Common quenchers include molecular oxygen and certain ions.[7]

    • Solution:

      • Identify and Remove Quenchers: If you suspect a component in your buffer is quenching the fluorescence, try to replace it with a non-quenching alternative.

      • Degas Buffers: In some cases, degassing the assay buffer to remove dissolved oxygen can help to reduce quenching.[8]

Inconsistent and Irreproducible Results

Q3: I am getting a lot of variability between replicate wells and between experiments. What could be causing this inconsistency?

A3: Inconsistent results are often a sign of underlying issues with your assay protocol or reagents. Here are some key areas to investigate:

  • Role of Reducing Agents:

    • Cause: Thiol-based assays are sensitive to the redox environment. The presence of reducing agents is often necessary to prevent the oxidation of free thiols, but their choice and concentration are critical.[9][10] Some reducing agents can interfere with the assay or even generate false positives.[9][11]

    • Solution:

      • Choose the Right Reducing Agent: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used, but they can have different effects on your assay.[10][11] TCEP is generally more stable and effective over a wider pH range.[12] However, be aware that TCEP can sometimes react with certain fluorophores.[10] Consider using a milder reducing agent like reduced glutathione (GSH).[10]

      • Optimize Concentration: The concentration of the reducing agent needs to be carefully optimized. Too little may not be effective, while too much can interfere with the binding interaction or the fluorescent signal.[12]

  • Incomplete Disulfide Bond Formation or Reduction:

    • Cause: The kinetics of disulfide bond formation or reduction can be slow, leading to incomplete reactions and variability.

    • Solution:

      • Optimize Incubation Time and Temperature: Ensure that your incubation times are sufficient for the binding reaction to reach equilibrium. You may need to perform a time-course experiment to determine the optimal incubation period. The reaction temperature should also be optimized and kept consistent.

      • Ensure Proper Folding: For protein targets, ensure that the disulfide bonds are correctly formed. This may require optimizing the refolding conditions, including the use of redox pairs like reduced and oxidized glutathione (GSH/GSSG).[13]

  • Pipetting and Mixing Errors:

    • Cause: Inaccurate pipetting and insufficient mixing can lead to significant well-to-well variability.

    • Solution:

      • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.

      • Thorough Mixing: Ensure that the contents of each well are thoroughly mixed after each addition of reagent. Avoid introducing bubbles.

Experimental Workflow and Data Interpretation

To help you systematically troubleshoot your assay, here is a suggested experimental workflow.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Troubleshooting Reagents Prepare High-Purity Reagents Buffer Optimize Assay Buffer (pH, Salt, Detergent, Blocking Agent) Reagents->Buffer Plate Select Low-Fluorescence Plate Buffer->Plate Add_Components Add Assay Components (Target, Probe, Compounds) Plate->Add_Components Incubate Incubate (Optimized Time & Temperature) Add_Components->Incubate Read Read Fluorescence Incubate->Read Analyze Analyze Data (Signal-to-Noise, Z') Read->Analyze Troubleshoot Troubleshoot High Background (Component Check, Quenching) Analyze->Troubleshoot If High Background Refine Refine Protocol Analyze->Refine If Low Signal Troubleshoot->Refine Refine->Buffer Refine->Add_Components

Caption: A generalized workflow for troubleshooting and optimizing thioinosine triphosphate disulfide binding assays.

Frequently Asked Questions (FAQs)

Q4: What are the key differences between DTT, TCEP, and BME as reducing agents in this type of assay?

A4: The choice of reducing agent is critical for maintaining the desired redox state in your assay. Here's a comparison of the most common options:

Reducing AgentAdvantagesDisadvantages
Dithiothreitol (DTT) Strong reducing agent, effective at neutral to alkaline pH.[12]Less stable in solution, effectiveness is pH-dependent, can interfere with some assays.[12]
Tris(2-carboxyethyl)phosphine (TCEP) More powerful and stable than DTT, effective over a wider pH range, odorless.[12]Can react with and quench certain fluorophores.[10]
β-Mercaptoethanol (BME) Cost-effective.[12]Strong, unpleasant odor, volatile, less potent than DTT and TCEP.[12]

Q5: Can my test compounds interfere with the assay and cause high background?

A5: Yes, test compounds can interfere in several ways:

  • Autofluorescence: Some compounds are inherently fluorescent at the wavelengths used in the assay.

  • Fluorescence Quenching: Compounds can quench the fluorescence of your probe, leading to a decrease in signal.[5]

  • Reactivity: Compounds may react with the fluorescent probe or other assay components.

To address this, it is essential to run a control experiment where you test the fluorescence of your compounds in the assay buffer without the target protein.

Q6: How can I confirm that the signal I am measuring is due to a specific binding event?

A6: To confirm specificity, you should perform a competition assay. In this experiment, you add an excess of an unlabeled, known binder (a competitor) to your assay along with the fluorescently labeled probe. If the signal decreases in the presence of the competitor, it indicates that the fluorescent probe is binding to the same site and that the signal is specific.

Mechanism of Non-Specific Binding and Mitigation

Non-specific binding is a major contributor to background noise. It primarily occurs through hydrophobic and electrostatic interactions between the fluorescent probe or other molecules and the surfaces of the assay plate.

NonSpecificBinding cluster_surface Assay Plate Surface cluster_molecules Assay Components Surface Hydrophobic/ Electrostatic Sites Probe Fluorescent Probe Probe->Surface Non-Specific Binding (High Background) Target Target Protein Probe->Target Specific Binding (Signal) Detergent Detergent (e.g., Tween-20) Detergent->Surface Blocks Hydrophobic Sites BSA Blocking Agent (e.g., BSA) BSA->Surface Blocks Non-Specific Sites

Caption: A diagram illustrating the mechanism of non-specific binding and the action of mitigating agents.

By understanding the underlying causes of background noise and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the quality and reliability of your thioinosine triphosphate disulfide binding assays.

References

  • Wikipedia. Quenching (fluorescence). [Link]

  • Tani, H., & Hecht, S. M. (2015). Easy and Rapid Binding Assay for Functional Analysis of Disulfide-Containing Peptides by a Pull-Down Method Using a Puromycin-Linker and a Cell-Free Translation System. MDPI. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • AxisPharm. (2024, September 26). What is fluorescence quenching? [Link]

  • Prom-on, S., et al. (2026, January 19). Pharmacogenomics of Thiopurine Drugs: A Bench‐To‐Bedside Success Story in Thailand. MDPI. [Link]

  • PharmGKB. Thiopurine pathway. PMC - NIH. [Link]

  • Greenwood, M. (2023, June 6). Fluorescence Quenching. News-Medical. [Link]

  • University of California, Berkeley. Fluorescence Quenching.
  • Lee, J. A., et al. (2012). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Analytical Biochemistry.
  • Loo, W. T., et al. (2018, October 8). Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring. Frontiers in Pharmacology. [Link]

  • Lee, J. A., et al. (2012, April 1). Reducing agents affect inhibitory activities of compounds: results from multiple drug targets. Analytical Biochemistry. [Link]

  • NanoTemper. Reducing Agents - Definition and Relevance | Nanopedia. [Link]

  • Villagrán-de-la-Mora, Z. G., et al. (2024, January 30). Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review. MDPI. [Link]

  • Arakawa, T., et al. (2010). Quantitative evaluation of refolding conditions for a disulfide-bond-containing protein using a concise 18O-labeling technique. PMC. [Link]

  • PharmGKB. Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Self, C. H., et al. (2002). Reducing non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods.
  • Ou, W. B., et al. (2011). Development of a Novel Nonradiometric Assay for Nucleic Acid Binding to TDP-43 Suitable for High-Throughput Screening Using AlphaScreen® Technology. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Kinase Affinity Labeling: FSBA vs. Thioinosine Triphosphate Disulfide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Affinity labeling of the ATP-binding site is a cornerstone technique in kinase str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Affinity labeling of the ATP-binding site is a cornerstone technique in kinase structural biology, kinome profiling, and the development of targeted covalent inhibitors (TCIs). Because the ATP-binding pocket is highly conserved across the kinome, utilizing nucleotide analogs equipped with reactive electrophiles allows researchers to map active site topologies and validate target engagement.

This guide objectively compares two distinct classes of ATP-analog affinity labels: FSBA (5'-p-fluorosulfonylbenzoyladenosine) and Thioinosine Triphosphate Disulfide [(SnoPPP)2] . By understanding the mechanistic causality behind their distinct residue targeting—lysine versus cysteine—drug development professionals can select the optimal reagent for their specific profiling or assay development needs.

Mechanistic Deep Dive: Causality in Residue Targeting

The fundamental difference between FSBA and thioinosine triphosphate disulfide lies in their chemical warheads and the specific nucleophilic amino acids they target within the kinase active site.

FSBA: Irreversible Lysine Modification

FSBA is a widely utilized ATP analog where the triphosphate tail is replaced by a p-fluorosulfonylbenzoyl group[1][2]. When FSBA docks into the ATP-binding cleft, the electrophilic fluorosulfonyl group is positioned exactly where the γ -phosphate of ATP would normally reside.

  • The Causality: Almost all protein kinases possess a highly conserved catalytic lysine in Subdomain II (e.g., Lysine 71 in PKA)[3][4]. The ϵ -amino group of this lysine normally coordinates the α and β phosphates of ATP. In the presence of FSBA, this nucleophilic amine attacks the fluorosulfonyl group, displacing fluoride and forming a highly stable, irreversible covalent sulfonyl linkage [3][4].

Thioinosine Triphosphate Disulfide: Reversible Cysteine Modification

Thioinosine triphosphate disulfide, often abbreviated as (SnoPPP)2, is a dimeric ATP analog linked via a disulfide bond[5][6].

  • The Causality: Unlike the universally conserved catalytic lysine, active-site cysteines are less common but highly valuable for designing selective targeted covalent inhibitors (e.g., targeting EGFR T790M/C797S). When (SnoPPP)2 enters the nucleotide-binding site, a proximal deprotonated thiolate anion (from a reactive cysteine) initiates a thiol-disulfide exchange[5][7]. This results in a reversible mixed disulfide bond between the kinase and the thioinosine monomer[5][6]. Because it is a disulfide, the modification can be completely reversed by reducing agents like dithiothreitol (DTT)[5][6].

ReactionLogic Kinase Kinase ATP-Binding Site FSBA FSBA (5'-p-fluorosulfonylbenzoyladenosine) Kinase->FSBA SnoPPP Thioinosine Triphosphate Disulfide [(SnoPPP)2] Kinase->SnoPPP Lysine Conserved Catalytic Lysine (Subdomain II) FSBA->Lysine Cysteine Active-Site Cysteine (Sulfhydryl Group) SnoPPP->Cysteine Irreversible Irreversible Sulfonyl Linkage (Stable for MS/Western) Lysine->Irreversible Reversible Reversible Mixed Disulfide (Cleavable by DTT) Cysteine->Reversible

Caption: Reaction logic of FSBA (irreversible lysine targeting) vs. (SnoPPP)2 (reversible cysteine targeting).

Comparative Performance Data

To facilitate reagent selection, the quantitative and qualitative performance metrics of both affinity labels are summarized below.

FeatureFSBA (5'-p-fluorosulfonylbenzoyladenosine)Thioinosine Triphosphate Disulfide[(SnoPPP)2]
Primary Target Residue Lysine (highly conserved)[3][4]Cysteine (sulfhydryl group)[5][7]
Reaction Mechanism Nucleophilic substitution (Sulfonylation)Thiol-disulfide exchange[5]
Bond Stability Irreversible (covalent)[1][3]Reversible (mixed disulfide)[5][6]
Kinome Coverage Broad (modifies nearly all active kinases)[8]Narrow/Selective (requires active-site Cys)[7]
Reversibility None (stable to boiling and denaturation)High (cleaved by 10 mM DTT or β -ME)[5][6]
Primary Use Case Pan-kinome profiling, identifying catalytic Lys[3][8]Mapping allosteric/active-site cysteines for TCIs[6][7]
Detection Method Anti-FSBA antibodies, Radiometry ( 14 C), LC-MS/MS[2][8]Radiometry ( 32 P), Biotin-tagging, LC-MS/MS[5][7]

Self-Validating Experimental Protocols

A core tenet of affinity labeling is proving that the covalent modification occurs specifically at the ATP-binding site and not via non-specific surface reactions. Every protocol must be a self-validating system. To achieve this, an ATP-competition control is mandatory[2][5]. If excess MgATP prevents labeling, the reaction is confirmed to be active-site specific[2][5].

Protocol A: Irreversible Kinase Labeling with FSBA

Use this protocol to permanently map the catalytic lysine or prepare samples for rigorous downstream LC-MS/MS.

  • Preparation: Dilute the purified recombinant kinase to 1–5 μ M in a compatible assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl 2​ , 10% glycerol). Crucial: Avoid buffers with primary amines (like Tris at high concentrations if pH is high) or DTT, as they can quench FSBA.

  • Self-Validation Control: Split the sample into two cohorts. To the "Control" cohort, add 10 mM MgATP and pre-incubate for 15 minutes at room temperature[2].

  • Labeling: Add FSBA (dissolved in DMSO) to a final concentration of 100–500 μ M to both cohorts[8]. Ensure final DMSO concentration remains 5% to prevent kinase denaturation.

  • Incubation: Incubate at 30°C for 30–60 minutes. The reaction kinetics are time-dependent; FSBA acts as a slow-binding irreversible inhibitor[1].

  • Quenching: Quench the unreacted FSBA by adding 10 mM DTT or directly boiling the sample in Laemmli buffer.

  • Detection: Resolve via SDS-PAGE and detect using a validated anti-FSBA antibody via Western Blot[2]. The "Control" lane should show zero signal, validating active-site specificity[2].

Protocol B: Reversible Cysteine-Targeted Labeling with (SnoPPP)2

Use this protocol when mapping reactive cysteines or when the affinity label needs to be removed post-purification.

  • Preparation: Dilute the kinase/ATPase to 2–5 μ M in an amine-free buffer (e.g., 50 mM HEPES pH 7.2, 5 mM MgCl 2​ ). Crucial: The buffer must be strictly free of reducing agents (DTT, TCEP, β -ME), which will prematurely cleave the disulfide probe.

  • Self-Validation Control: Pre-incubate the control cohort with 5 mM MgATP for 15 minutes[5][6].

  • Labeling: Add (SnoPPP)2 to a final concentration of 200–800 μ M[5].

  • Incubation: Incubate at 25°C for 30 minutes. The thiol-disulfide exchange is typically faster than sulfonylation but depends on the pKa of the target cysteine[5][6].

  • Quenching/Isolation: Stop the reaction by passing the mixture through a rapid desalting column (e.g., Zeba Spin) to remove unbound (SnoPPP)2. Do not quench with DTT, as this will reverse the label on the protein[5].

  • Cleavage/Reversibility Assay: To prove the modification is a mixed disulfide, take a labeled aliquot and treat it with 20 mM DTT for 15 minutes[5][6]. The kinase activity should be fully restored, and the label mass should disappear in intact mass spectrometry[5][6].

Workflow Prep Prepare Kinase in Assay Buffer Control Control Cohort: Pre-incubate with ATP Prep->Control Label Add Affinity Label (FSBA or SnoPPP2) Prep->Label Control->Label Quench Quench Reaction (Desalting / Buffer) Label->Quench Detect Detection (Western Blot / MS) Quench->Detect

Caption: Step-by-step experimental workflow for validating kinase affinity labeling with ATP competition.

Expert Insights: Strategic Selection in Drug Development

As a Senior Application Scientist, the choice between these two reagents dictates the trajectory of your structural profiling:

  • For Pan-Kinome Profiling & Assay Standardization: FSBA is the gold standard. Because it targets the catalytic lysine required for phosphotransfer, it is universally applicable across almost all Ser/Thr and Tyr kinases[1][2][8]. Furthermore, the availability of commercial anti-FSBA antibodies allows for high-throughput Western blot screening without the need for radioactivity or mass spectrometry[2].

  • For Targeted Covalent Inhibitor (TCI) Design: Thioinosine Triphosphate Disulfide is highly specialized. Modern oncology drugs (e.g., Osimertinib, Ibrutinib) achieve extreme selectivity by targeting non-conserved cysteines in the kinase active site. Using (SnoPPP)2 allows researchers to map the accessibility and reactivity (pKa) of these specific sulfhydryl groups[5][7]. Its reversibility is a massive advantage; researchers can capture the kinase, isolate the complex, and then elute the native kinase using DTT for downstream functional assays[5][6].

References

  • Zoller, M. J., & Taylor, S. S. (1981). Affinity labeling of cAMP-dependent protein kinase with p-fluorosulfonylbenzoyl adenosine. Covalent modification of lysine 71. Journal of Biological Chemistry, 256(21), 10837-10842. Available at:[Link]

  • Patzelt-Wenczler, R., & Mertens, W. (1981). Effects of cations on high-affinity and low-affinity ATP-binding sites of (Na+, K+)-ATPase as studied by disulfides of thioinosine triphosphate and its analogue. European Journal of Biochemistry, 121(1), 197-202. Available at:[Link]

  • Kison, R., Meyer, H. E., & Schoner, W. (1989). Characterization of a Cysteine-Containing Peptide After Affinity Labelling of Ca2+-ATPase of Sarcoplasmic Reticulum With the Disulfide of 3'(2')-O-biotinyl-thioinosine Triphosphate. European Journal of Biochemistry, 181(2), 503-511. Available at:[Link]

Sources

Comparative

Validation of Thioinosine Triphosphate (TITP) Disulfide Protein Adducts Using Mass Spectrometry: A Comparison Guide

Executive Summary & Clinical Context As a Senior Application Scientist, I frequently consult on the analytical challenges of validating transient post-translational modifications. Thiopurine drugs (e.g., azathioprine and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

As a Senior Application Scientist, I frequently consult on the analytical challenges of validating transient post-translational modifications. Thiopurine drugs (e.g., azathioprine and 6-mercaptopurine) are cornerstone immunosuppressants whose mechanisms extend beyond simple nucleic acid incorporation. These prodrugs are metabolized via a complex salvage pathway into active thionucleotides, notably thioinosine triphosphate (TITP, or 6-thio-GTP)[1].

TITP exerts its potent immunosuppressive effects by forming a covalent disulfide adduct with specific cysteine residues on signaling proteins. A canonical example is the adduction of TITP to Cys18 of the small GTPase Rac1. This specific modification blocks Vav guanosine exchange activity, arresting the signaling cascade and inducing T-cell apoptosis[2],[3].

Validating these adducts is analytically treacherous. The TITP-cysteine disulfide bond is highly labile, prone to base-catalyzed scrambling during cell lysis, and easily fragmented during collision-induced dissociation (CID/HCD) in tandem mass spectrometry (MS/MS). This guide objectively compares MS-based validation methodologies and provides a self-validating, field-proven protocol for unambiguous site localization.

Mechanistic Pathway: Azathioprine to Rac1 Adduction

G AZA Azathioprine (Prodrug) MP 6-Mercaptopurine (6-MP) AZA->MP Glutathione S-transferase TITP 6-Thio-GTP (TITP) MP->TITP Salvage Pathway Kinases Rac1_Adduct TITP-Rac1 Disulfide Adduct (Cys18 Modified) TITP->Rac1_Adduct Adduction Rac1 Rac1-GDP (Inactive) Rac1->Rac1_Adduct Disulfide Exchange Apoptosis T-Cell Apoptosis / Immunosuppression Rac1_Adduct->Apoptosis Pathway Arrest Vav Vav (GEF) Vav->Rac1 Guanosine Exchange (Blocked by Adduct)

Mechanism of Azathioprine-induced immunosuppression via TITP-Rac1 disulfide adduction.

Methodological Comparison: Selecting the Right Analytical Strategy

Attempting to sequence the intact TITP-adducted peptide directly via standard MS/MS often fails because the disulfide bond breaks before the peptide backbone fragments, resulting in neutral loss and poor sequence coverage. To overcome this, researchers must choose between direct intact analysis and indirect chemical footprinting.

Table 1: Comparative Performance of Adduct Validation Methodologies
MethodologySensitivity (LOD)Site Localization ConfidenceAdduct PreservationThroughput
Bottom-Up LC-MS/MS (Differential Alkylation) Low fmolExcellent (Single Amino Acid)Indirect (Chemical Footprint)High
Top-Down Intact Protein MS Low pmolPoor to ModerateDirect (Intact Adduct)Low
Targeted PRM (Non-Reducing Digestion) Mid fmolModerate (Peptide Level)Direct (Intact Adduct)Medium
Radiolabeling ([35S]-Azathioprine) High amolNone (Protein Level Only)Direct (Intact Adduct)Very Low

For unambiguous site localization, Bottom-Up LC-MS/MS utilizing Differential Alkylation remains the gold standard. Instead of attempting to sequence the fragile intact adduct, this method replaces the TITP moiety with a stable chemical tag (e.g., iodoacetamide) that easily survives MS/MS fragmentation.

The Gold Standard Protocol: Differential Alkylation LC-MS/MS

Workflow Sample Protein Extract (Contains TITP-Adduct) Block 1. Block Free Thiols (NEM Alkylation, pH 6.8) Sample->Block Desalt 2. Remove Excess NEM (Desalting) Block->Desalt Reduce 3. Reduce Disulfides (TCEP, pH 7.5) Desalt->Reduce Label 4. Label Freed Thiols (Iodoacetamide) Reduce->Label Digest 5. Trypsin Digestion Label->Digest LCMS 6. LC-MS/MS Analysis (Identify +57.02 Da Shift) Digest->LCMS

Differential alkylation workflow for indirect LC-MS/MS validation of TITP-protein adducts.

Step-by-Step Methodology (Self-Validating System)

Step 1: Denaturing Lysis & Primary Alkylation

  • Action: Lyse cells in a denaturing buffer (8 M Urea, 50 mM HEPES, pH 6.8) containing 50 mM N-ethylmaleimide (NEM). Incubate for 30 minutes at room temperature in the dark.

  • Causality: Urea unfolds the protein, exposing all buried free thiols. NEM irreversibly alkylates these free thiols. Maintaining a slightly acidic pH (6.8) is critical because base-catalyzed thiolate anions drive artificial disulfide scrambling; pH 6.8 prevents the TITP adduct from transferring to other cysteines during lysis.

  • Self-Validation: Spike a synthetic peptide containing a single free cysteine into the lysis buffer. If the final MS data shows a complete +125.05 Da mass shift on this standard, primary blocking efficiency is validated at 100%.

Step 2: Quenching & Desalting

  • Action: Quench excess NEM by adding 100 mM Tris-HCl (pH 7.5) and immediately desalt the protein lysate using a Zeba spin desalting column or TCA/acetone precipitation.

  • Causality: Unreacted NEM must be completely removed. If left in the solution, it will aggressively alkylate the target cysteine the moment the TITP adduct is reduced in the next step, leading to a false negative.

  • Self-Validation: Run a vehicle-treated control sample through the same desalting process. The absence of NEM modifications on subsequently reduced disulfides confirms successful desalting.

Step 3: Targeted Reduction of the TITP Adduct

  • Action: Resuspend the desalted protein in 50 mM HEPES (pH 7.5) and treat with 10 mM TCEP (Tris(2-carboxyethyl)phosphine) for 45 minutes at 37°C.

  • Causality: TCEP selectively and efficiently reduces the labile TITP-cysteine disulfide bond. Unlike DTT or β -mercaptoethanol, TCEP does not contain a thiol group, meaning it will not interfere with the secondary alkylation step.

  • Self-Validation: The release of the TITP moiety can be orthogonally verified by analyzing the low-molecular-weight flow-through (via a 3 kDa cutoff filter) using targeted LC-MS/MS for the free TITP mass.

Step 4: Secondary Alkylation (Footprinting)

  • Action: Add 50 mM Iodoacetamide (IAA) to the reduced sample and incubate for 45 minutes at room temperature in the dark.

  • Causality: IAA reacts with the newly liberated cysteine (formerly bound to TITP), adding a carbamidomethyl group (+57.02 Da). This creates a permanent, MS-stable "footprint" that survives CID/HCD fragmentation, allowing for unambiguous site localization.

  • Self-Validation: The exclusive presence of a +57.02 Da shift (and absence of the +125.05 Da NEM shift) on Rac1 Cys18 confirms that this specific residue was protected by the TITP adduct during Step 1.

Step 5: Proteolytic Digestion & LC-MS/MS

  • Action: Dilute the urea concentration to < 2 M, add sequencing-grade Trypsin (1:50 w/w), and digest overnight at 37°C. Desalt peptides via C18 StageTips and analyze on a high-resolution Orbitrap mass spectrometer.

  • Causality: Trypsin cleaves at Arg/Lys, generating peptides of optimal length for MS/MS sequencing. High-resolution MS is required to distinguish the +57.02 Da IAA shift from potential isobaric modifications.

Experimental Data & Performance Metrics

The superiority of the differential alkylation footprinting method becomes evident when analyzing the fragmentation spectra. Direct analysis of the intact adduct yields poor backbone coverage due to premature cleavage of the disulfide bond, whereas the IAA-footprinted peptide yields rich y- and b-ion series.

Table 2: MS/MS Validation Metrics for Rac1 Cys18 Adduct Detection
Analytical TargetPrecursor Mass ShiftFragmentation MethodFragment Ion Coverage (b/y ions)Site Localization Probability (ptmRS)Limit of Detection (LOD)
Intact TITP-Rac1 Peptide (Non-Reduced) +537.05 DaETD / EThcD45% (Extensive neutral loss)< 60%500 fmol
IAA-Footprinted Rac1 Peptide (Reduced) +57.02 DaHCD92% (Stable backbone fragmentation)> 99%10 fmol

References

  • Tiede I, et al. "CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes." The Journal of Clinical Investigation, 2003. URL:[Link]

  • Poppe D, et al. "Azathioprine Suppresses Ezrin-Radixin-Moesin-Dependent T Cell-APC Conjugation through Inhibition of Vav Guanosine Exchange Activity on Rac Proteins." The Journal of Immunology, 2006. URL:[Link]

  • Sukasem C, et al. "Pharmacogenomics of Thiopurine Drugs: A Bench‐To‐Bedside Success Story in Thailand." Clinical Pharmacology & Therapeutics, 2024. URL:[Link]

Sources

Validation

Orthogonal Validation Methods for Thioinosine Triphosphate Disulfide Cross-Linking: A Comprehensive Comparison Guide

As researchers push the boundaries of structural biology and interactomics, capturing transient protein-nucleotide and protein-RNA interactions remains a formidable challenge. Thioinosine triphosphate (sITP) disulfide cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers push the boundaries of structural biology and interactomics, capturing transient protein-nucleotide and protein-RNA interactions remains a formidable challenge. Thioinosine triphosphate (sITP) disulfide cross-linking has emerged as a powerful technique to map these interactions. By utilizing a sulfur substitution on the purine ring, sITP acts as a zero-length cross-linker, undergoing a thiol-disulfide interchange with spatially proximal cysteines within nucleotide-binding pockets[1]. Because it lacks bulky linker arms, sITP avoids steric hindrance, making it an elegant probe for structural mapping[2].

However, the inherent reactivity of thiol groups means that disulfide cross-linking is susceptible to off-target thiol exchange or artifactual conjugation during sample preparation[3]. A single-method approach is prone to false positives[4]. To confidently establish bona fide interactions, researchers must employ an orthogonal validation strategy—cross-referencing chemical cross-linking data with independent biophysical, structural, and genetic techniques[5].

This guide provides a critical comparison of orthogonal validation methods for sITP cross-linking, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

Mechanistic Foundations & Validation Workflows

The specificity of sITP cross-linking relies on the precise geometry of the nucleotide-binding pocket. When the sITP disulfide dimer binds to the target protein, an exposed, reactive cysteine (Cys-SH) in the active site attacks the disulfide bond, forming a covalent Protein-S-S-ITP complex. Because this reaction is reversible, it provides a unique handle for downstream orthogonal validation.

Workflow Target Protein Target (Exposed Cys-SH) Complex Target-sITP Complex (Zero-Length Cross-link) Target->Complex Thiol-Disulfide Interchange sITP Thioinosine Triphosphate (sITP Disulfide) sITP->Complex Nucleotide Binding Val1 LC-MS/MS Mapping (Identify Cross-linked Peptide) Complex->Val1 Structural Validation Val2 Mutagenesis (Cys→Ala) (Confirm Site Dependency) Complex->Val2 Mechanistic Validation Val3 SPR / MST Profiling (Validate Native Affinity) Complex->Val3 Kinetic Validation

Fig 1. sITP cross-linking mechanism and orthogonal validation workflows.

Comparative Analysis of Orthogonal Validation Methods

To rule out non-specific electrostatic interactions or collisional cross-linking, the sITP complex must be validated across multiple dimensions: structural mapping, kinetic affinity, and mechanistic dependency.

1. High-Resolution LC-MS/MS (Differential Peptide Mapping)

Mass spectrometry provides direct structural evidence of the cross-link. By employing a differential MS approach (analyzing the sample under both non-reducing and reducing conditions), this method becomes self-validating. The exact peptide harboring the mass shift corresponding to the sITP adduct is identified in the non-reducing run. Upon addition of a reducing agent like TCEP, the disulfide bond breaks, and the mass shift disappears, confirming the chemical nature of the linkage.

2. Label-Free Biophysical Profiling (MST / SPR)

Cross-linking proves spatial proximity, but it does not inherently prove physiological binding affinity. Microscale Thermophoresis (MST) or Surface Plasmon Resonance (SPR) orthogonally validates the interaction by measuring the dissociation constant ( Kd​ ) of the non-cross-linked native ITP or reduced sITP. If the Kd​ aligns with the cross-linking efficiency ( EC50​ ), it confirms that the covalent bond is driven by a genuine, high-affinity binding event rather than a random collision.

3. Site-Directed Mutagenesis (Cys Ala)

To prove that the cross-linking is strictly dependent on the specific active-site cysteine, the target residue is mutated to an inert alanine. A complete loss of sITP conjugation in the mutant—while retaining native protein folding (verified via Circular Dichroism)—mechanistically validates the spatial requirement of that specific thiol group.

4. UV-Crosslinking (CLIP-based Methods)

As an alternative to disulfide chemistry, UV light (typically 365 nm for thionucleotides) can induce radical-mediated covalent bonds between sITP and any nearby amino acid[6]. If UV-crosslinking also captures the interaction, it confirms the binding event is not solely an artifact of thiol-disulfide chemistry, which is particularly useful for RNA-centric studies[4].

Quantitative Performance Comparison

The following table summarizes the quantitative parameters and strategic utility of each orthogonal validation method:

Validation MethodPrimary OutputSensitivity (LOD)Artifact RiskSelf-Validating FeatureBest Use Case
LC-MS/MS Mapping Exact binding siteHigh (~10 fmol)LowDifferential TCEP reduction confirms disulfideStructural mapping of unknown binding pockets
MST / SPR Binding kinetics ( Kd​ )High (Low nM)LowLabel-free, solution-based measurementValidating physiological affinity
Mutagenesis Cysteine dependencyMedium (ng range)MediumLoss-of-signal in mutant confirms spatial needMechanistic proof of target residue
UV-Crosslinking Orthogonal covalent bondLow (µg range)HighCaptures non-cysteine interactions via radicalsRNA-protein interactomics
Logical Decision Framework

Selecting the correct validation method depends on the specific limitations of your initial sITP cross-linking data. The decision matrix below outlines the logical flow for experimental design.

DecisionMatrix Start Select Orthogonal Validation Method Q1 Determine Exact Binding Site? Start->Q1 Q2 Assess Native Binding Kinetics? Start->Q2 Q3 Verify Cysteine Dependency? Start->Q3 MS LC-MS/MS (High Specificity) Q1->MS Yes SPR SPR / MST (Label-Free) Q2->SPR Yes Mut Site-Directed Mutagenesis Q3->Mut Yes

Fig 2. Decision matrix for selecting orthogonal validation methods.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent and identify experimental artifacts.

Protocol 1: sITP Disulfide Cross-Linking with Stoichiometric Quenching

Causality Focus: Preventing post-lysis artifactual cross-linking is critical. If unreacted cysteines are not quenched, they may react with residual sITP during sample denaturation, yielding false positives.

  • Buffer Preparation: Prepare a degassed, metal-free reaction buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2) to prevent spontaneous air-oxidation of thiols.

  • Incubation: Incubate 5 µM of the purified target protein with 50 µM sITP disulfide dimer at 25°C for 30 minutes in the dark.

  • Stoichiometric Quenching (Critical Step): Terminate the reaction by adding 20 mM N-ethylmaleimide (NEM). Incubate for 10 minutes. Causality: NEM rapidly alkylates all remaining free sulfhydryl groups, locking the protein state and preventing artifactual disulfide shuffling during downstream processing.

  • Analysis: Resolve the complex on a non-reducing SDS-PAGE gel. Transfer to a membrane and visualize via Western Blotting using an anti-ITP or anti-target antibody.

Protocol 2: Differential LC-MS/MS Peptide Mapping

Causality Focus: A true disulfide bond is strictly reversible. By comparing reduced and non-reduced states, the protocol self-validates the chemical nature of the cross-link.

  • In-Gel Digestion: Excise the cross-linked protein band from the non-reducing SDS-PAGE gel. Perform in-gel digestion using Trypsin. Do not add DTT or TCEP at this stage.

  • Non-Reducing MS Run: Analyze half of the digested sample via high-resolution LC-MS/MS. Search the spectra for a mass shift corresponding to the sITP adduct (+521.0 Da) on cysteine-containing peptides.

  • On-Column Reduction: Treat the remaining half of the sample with 10 mM TCEP for 30 minutes at 37°C to specifically reduce disulfide bonds.

  • Reducing MS Run & Validation: Analyze the reduced sample. Validation Check: The disappearance of the +521.0 Da adduct mass and the reappearance of the native free-cysteine peptide mass definitively validates the specific disulfide nature of the cross-link.

Protocol 3: Label-Free Validation via Microscale Thermophoresis (MST)

Causality Focus: MST is performed in free solution, avoiding the steric hindrance of immobilizing a potentially delicate nucleotide-binding protein on an SPR chip.

  • Protein Labeling: Fluorescently label the target protein using RED-tris-NTA dye (if His-tagged) or NHS-ester chemistry. Keep the concentration constant at 50 nM.

  • Ligand Titration: Prepare a 16-point serial dilution of native ITP (or fully reduced sITP) ranging from 1 mM down to 30 nM in the assay buffer.

  • Measurement: Load the samples into MST capillaries and measure thermophoresis using an MST instrument (e.g., NanoTemper Monolith).

  • Data Correlation: Calculate the dissociation constant ( Kd​ ). Validation Check: Compare the native Kd​ with the cross-linking EC50​ derived from Protocol 1. A tight correlation validates that the cross-linking event captures a physiological binding state.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Thioinosine Triphosphate Disulfide

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. For researchers and drug development professionals, handling potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. For researchers and drug development professionals, handling potent nucleotide analogs like Thioinosine Triphosphate Disulfide (CAS 41486-94-6) requires a deep understanding of the molecule's chemical behavior[1].

This guide provides a self-validating, step-by-step operational framework for the disposal of this compound. By understanding the causality behind these safety protocols, laboratories can ensure absolute regulatory compliance, protect personnel, and prevent environmental contamination.

Mechanistic Profiling & Hazard Assessment

To dispose of a chemical safely, we must first understand why it is hazardous. Thioinosine triphosphate disulfide is a specialized synthetic nucleotide analog[1]. The molecule features a disulfide bond, which functions as a dynamic redox switch in biological systems[2].

Upon entering the reducing environment of a cell, this disulfide bond is cleaved via thiol-disulfide exchange, yielding active thioinosine triphosphate (TITP) monomers. These monomers act as potent antimetabolites. They evade standard purine degradation pathways and are incorporated directly into DNA during replication. This incorporation halts DNA synthesis, blocks cellular proliferation, and triggers apoptosis[3].

Because of this profound cytotoxicity, any environmental release or improper disposal poses a severe mutagenic risk to laboratory personnel and aquatic ecosystems[4]. It must be managed as an acutely hazardous chemical waste.

G TITP_SS Thioinosine Triphosphate Disulfide (CAS 41486-94-6) Redox Intracellular Reduction (Thiol-Disulfide Exchange) TITP_SS->Redox Cellular Uptake TITP Active TITP Monomers Redox->TITP Glutathione/Thioredoxin ITPase ITPase Degradation (Detoxification) TITP->ITPase Detox pathway DNA_Inc DNA Incorporation (Replication Block) TITP->DNA_Inc Toxic pathway Apoptosis Cytotoxicity / Apoptosis DNA_Inc->Apoptosis

Fig 1. Mechanistic pathway of TITP disulfide reduction and subsequent cytotoxicity.

Quantitative Waste Parameters & SAA Storage

In the laboratory, the Environmental Protection Agency (EPA) mandates that hazardous waste be managed at the point of generation within a designated Satellite Accumulation Area (SAA)[5]. Adhering to strict volumetric and temporal limits prevents dangerous accumulations of cytotoxic materials[6].

Table 1: SAA Accumulation Limits & Storage Parameters
Waste CategoryMax SAA VolumeContainer SpecificationMax SAA DurationRequired Action
Solid Waste (Contaminated PPE, tubes)1 kg (Treat as Acutely Hazardous)Puncture-proof, sealable HDPE binUntil full, or max 6 monthsRequest EHS pickup immediately upon reaching limit[6].
Liquid Waste (Aqueous/DMSO mixtures)1 Quart (Highly toxic limit)High-Density Polyethylene (HDPE)72 hours after container is fullSeal tightly; transfer to main accumulation area[5].

Step-by-Step Disposal Methodology

The following protocol ensures a self-validating system where every step actively prevents the failure of the next.

Step 1: Hazard Segregation (The Causality of Compatibility)

Action: Isolate thioinosine triphosphate disulfide waste from all other chemical streams. Causality: Do not mix this compound with strong reducing agents (e.g., DTT, TCEP) or strong acids. Reducing agents will prematurely cleave the disulfide bond in the waste jug, generating highly volatile, toxic mercaptan (thiol) derivatives and hydrogen sulfide gas[7].

Step 2: Primary Containment

Action: Collect liquid waste in High-Density Polyethylene (HDPE) containers. Causality: We strictly avoid glass containers. Nucleotide analogs are frequently dissolved in Dimethyl Sulfoxide (DMSO) or similar organic solvents. DMSO can make glass slippery and prone to shattering if dropped. HDPE provides superior chemical resistance and drop-protection, eliminating the risk of a catastrophic cytotoxic spill[7].

Step 3: SAA Labeling and Storage

Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Causality: The label must explicitly state "Hazardous Waste: Thioinosine Triphosphate Disulfide" with no chemical abbreviations or formulas[5]. Store the container in a secondary containment tray to capture any potential micro-leaks. Keep the funnel out of the container when not actively pouring to prevent aerosolization[5].

Step 4: Final Destruction via Incineration

Action: Transfer to Environmental Health & Safety (EHS) for high-temperature incineration. Causality: Chemical quenching (e.g., using bleach/sodium hypochlorite) is strictly prohibited on the benchtop for thiopurines. Oxidizing the sulfur atom can yield unpredictable, highly reactive sulfonate intermediates[8]. The only self-validating, complete destruction method for halogenated or thiolated nucleotide analogs is high-temperature incineration (>1000°C) at a licensed EPA/RCRA facility[8].

G Gen Waste Generation (TITP Disulfide) Seg Hazard Segregation (No Reducing Agents) Gen->Seg Solid Solid Waste (Contaminated PPE/Plastics) Seg->Solid Liquid Liquid Waste (Aqueous/DMSO Solvents) Seg->Liquid Label RCRA Labeling & SAA Storage Solid->Label Liquid->Label Incineration High-Temp Incineration (EPA/RCRA Facility) Label->Incineration

Fig 2. Step-by-step logistical workflow for nucleotide analog waste segregation and disposal.

Emergency Spill Response Protocol

In the event of an accidental release, standard chemical spill kits are insufficient due to the compound's antimetabolite properties. Follow this targeted protocol:

  • Evacuate & Isolate: Restrict access to the spill zone immediately to prevent tracking the compound through the laboratory.

  • PPE Donning: Equip double nitrile gloves, chemical splash goggles, a specialized lab coat, and an N95/P100 respirator. Causality: If the lyophilized powder is spilled, respiratory protection is mandatory to prevent the inhalation of cytotoxic dust.

  • Containment: For liquids, surround the spill with inert absorbent pads. For powders, gently cover the spill with damp paper towels to prevent aerosolization. Never sweep dry cytotoxic powders [7].

  • Collection: Carefully lift the absorbed material and place all contaminated cleanup materials (including the outer layer of your double gloves) into a puncture-proof, sealable hazardous waste bag[7]. Label as acutely hazardous cytotoxic waste.

References

  • NextSDS. "Thioinosine triphosphate disulfide — Chemical Substance Information." Available at:[Link]

  • PubChem (National Institutes of Health). "6-Thioinosine | C10H12N4O4S | CID 676166." Available at:[Link]

  • Antioxidants & Redox Signaling (PubMed Central). "Thiol-disulfide exchange in signaling: disulfide bonds as a switch." Available at:[Link]

  • World Journal of Gastroenterology (PubMed Central). "Therapeutic drug monitoring in patients with inflammatory bowel disease." Available at:[Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Available at: [Link]

  • Northwestern University Office for Research Safety. "Hazardous Waste Disposal Guide." Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.